molecular formula C12H22O2 B12386706 5-Octyldihydrofuran-2(3H)-one-d2

5-Octyldihydrofuran-2(3H)-one-d2

Cat. No.: B12386706
M. Wt: 200.31 g/mol
InChI Key: WGPCZPLRVAWXPW-QDNHWIQGSA-N
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Description

5-Octyldihydrofuran-2(3H)-one-d2 is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 200.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H22O2

Molecular Weight

200.31 g/mol

IUPAC Name

5-(7,8-dideuteriooctyl)oxolan-2-one

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/i1D,2D

InChI Key

WGPCZPLRVAWXPW-QDNHWIQGSA-N

Isomeric SMILES

[2H]CC([2H])CCCCCCC1CCC(=O)O1

Canonical SMILES

CCCCCCCCC1CCC(=O)O1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 5-Octyldihydrofuran-2(3H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-Octyldihydrofuran-2(3H)-one-d2, a deuterated form of γ-dodecalactone. Due to the limited availability of data for the deuterated species, this document primarily draws upon the established data for the non-deuterated parent compound, 5-Octyldihydrofuran-2(3H)-one, and the broader class of γ-lactones. The properties of the deuterated form are expected to be nearly identical to the parent compound, with the exception of a slightly higher molecular weight.

Chemical and Physical Properties

5-Octyldihydrofuran-2(3H)-one, also known as γ-dodecalactone, is a member of the gamma-butyrolactone (B3396035) class of organic compounds. These compounds are characterized by a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group on the carbon adjacent to the oxygen atom. The deuterated variant, this compound, is a stable isotope-labeled form of the compound.[1]

Table 1: General Chemical Properties

PropertyValueSource
Chemical Formula C₁₂H₂₂O₂[2]
IUPAC Name 5-octyldihydrofuran-2(3H)-one[3]
Synonyms γ-Dodecalactone, 4-Dodecanolide, Dihydro-5-octyl-2(3H)-furanone[3]
CAS Number 2305-05-7 (for non-deuterated)[2][3]
Class Gamma-butyrolactone

Table 2: Physicochemical Data

PropertyValueSource/Method
Molecular Weight 198.3 g/mol (non-deuterated)[2]
Water Solubility 0.013 g/L (Predicted)ALOGPS
logP 4.38 (Predicted)ALOGPS
logP 3.76 (Predicted)ChemAxon
logS -4.2 (Predicted)ALOGPS
pKa (Strongest Basic) -7 (Predicted)ChemAxon
Polar Surface Area 26.3 Ų (Predicted)ChemAxon
Rotatable Bond Count 7 (Predicted)ChemAxon
Hydrogen Bond Acceptor Count 1 (Predicted)ChemAxon
Hydrogen Bond Donor Count 0 (Predicted)ChemAxon

Synthesis and Experimental Protocols

One general method for the synthesis of γ-lactones is the free radical addition of fatty alcohols to acrylic acid, which results in the formation of hydroxy carboxylic acids that spontaneously undergo lactonization.[4] For the synthesis of the deuterated compound, a deuterated fatty alcohol could potentially be used as a starting material in a similar reaction.

Generalized Synthetic Workflow:

G General Synthetic Workflow for γ-Lactones A Starting Material (e.g., Deuterated Fatty Alcohol) B Reaction with Acrylic Acid Derivative A->B Free Radical Addition C Intermediate: Deuterated Hydroxy Carboxylic Acid B->C D Spontaneous or Acid-Catalyzed Lactonization C->D E Final Product: This compound D->E G Potential Research Applications A This compound B Metabolic Studies A->B as substrate C Pharmacokinetic Profiling A->C to determine half-life, etc. D Tracer in Biological Systems A->D for tracking E Development of Metabolically Stabilized Analogs A->E as lead compound

References

Technical Guide: Isotopic Purity of 5-Octyldihydrofuran-2(3H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, analysis, and isotopic purity of 5-Octyldihydrofuran-2(3H)-one-d2, a deuterated analog of γ-dodecalactone. This document is intended for professionals in research and development who require a thorough understanding of isotopically labeled compounds for applications such as metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Introduction

5-Octyldihydrofuran-2(3H)-one, commonly known as γ-dodecalactone, is a naturally occurring flavor and fragrance compound. Its deuterated isotopologue, this compound, serves as a valuable tool in various scientific disciplines. The introduction of deuterium (B1214612) atoms provides a stable isotopic label, allowing for the differentiation and quantification of the molecule in complex biological matrices without altering its fundamental chemical properties. The precise determination of its isotopic purity is paramount for the accuracy and reliability of experimental results.

Synthesis and Isotopic Labeling

The synthesis of this compound can be approached through several synthetic routes, primarily involving the introduction of deuterium at specific positions of the lactone ring or the octyl side chain. A common strategy involves the deuteration of precursor molecules followed by cyclization to form the lactone.

One plausible synthetic pathway involves the catalytic reduction of a suitable unsaturated precursor with deuterium gas (D₂). Alternatively, deuterium can be introduced via a base-catalyzed exchange reaction with a deuterium source like D₂O on a precursor molecule.[2] The choice of synthetic route will significantly influence the position and degree of deuteration, and consequently, the isotopic purity of the final product.

Logical Workflow for Synthesis:

cluster_synthesis Synthesis Pathway Start Select Precursor Molecule Deuteration Introduce Deuterium Label (e.g., D2 gas, D2O) Start->Deuteration Cyclization Lactonization to form the furanone ring Deuteration->Cyclization Purification Purification of the deuterated product Cyclization->Purification End This compound Purification->End

Caption: General synthetic workflow for this compound.

Isotopic Purity Analysis

The determination of isotopic purity is a critical step to characterize the synthesized this compound. This involves quantifying the relative abundance of the desired d2 species compared to other isotopic variants, such as the unlabeled (d0) and partially labeled (d1) molecules. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating the deuterated compound from potential impurities and for determining its isotopic distribution. The mass spectrum of the unlabeled 5-octyldihydrofuran-2(3H)-one would exhibit a molecular ion peak (M+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The d2 isotopologue will have a molecular ion peak at M+2.

Quantitative Data from Mass Spectrometry:

The relative abundances of the d0, d1, and d2 species can be determined by analyzing the ion currents of their respective molecular ion peaks.

IsotopologueExpected m/z (Molecular Ion)
5-Octyldihydrofuran-2(3H)-one (d0)198.3
5-Octyldihydrofuran-2(3H)-one-d1199.3
This compound 200.3

Note: The exact m/z values may vary slightly depending on the ionization method and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H (Deuterium) NMR, provides detailed structural information and can be used to confirm the position of the deuterium labels and to quantify the isotopic purity. In the ¹H NMR spectrum, the integration of the signal corresponding to the proton at the deuterated position will be diminished. Conversely, the ²H NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atom.

Experimental Protocols

General Protocol for GC-MS Analysis

Objective: To determine the isotopic distribution of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Separation:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A non-polar capillary column (e.g., DB-5ms).

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Analysis: Integrate the peak areas of the molecular ions corresponding to the d0, d1, and d2 species to calculate their relative abundances.

Workflow for Isotopic Purity Determination by GC-MS:

cluster_workflow GC-MS Analysis Workflow SamplePrep Sample Preparation GC_Injection GC Injection & Separation SamplePrep->GC_Injection MS_Detection Mass Spectrometry Detection GC_Injection->MS_Detection Data_Analysis Data Analysis (Ion Abundance) MS_Detection->Data_Analysis Purity_Report Isotopic Purity Report Data_Analysis->Purity_Report

Caption: Workflow for determining isotopic purity using GC-MS.

General Protocol for NMR Analysis

Objective: To confirm the position of deuteration and assess isotopic purity.

Instrumentation: A high-resolution NMR spectrometer.

Procedure for ¹H NMR:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Analysis: Compare the integration of the signals in the spectrum of the deuterated compound to that of the unlabeled standard. A reduction in the integral of a specific proton signal indicates the site of deuteration.

Conclusion

The synthesis and analysis of this compound require careful execution of synthetic protocols and rigorous analytical characterization. The isotopic purity, a critical parameter for its application, can be reliably determined using a combination of GC-MS and NMR spectroscopy. While specific data for the d2 isotopologue is not widely published, the methodologies outlined in this guide provide a robust framework for its preparation and quality control, ensuring its suitability for high-level scientific research and development.

References

physical characteristics of 5-Octyldihydrofuran-2(3H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyldihydrofuran-2(3H)-one-d2 is the deuterated form of 5-Octyldihydrofuran-2(3H)-one, a gamma-lactone also commonly known as γ-dodecalactone. The incorporation of deuterium (B1214612) isotopes can be a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry-based quantification. This document provides a technical overview of the physical characteristics, a representative synthetic protocol, and a conceptual biological pathway relevant to this class of molecules.

It is important to note that while specific experimental data for the deuterated variant is limited in publicly available literature, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart. The primary difference will be a slight increase in molecular weight due to the presence of two deuterium atoms.

Physical and Chemical Properties

The data presented below is for the non-deuterated analog, 5-Octyldihydrofuran-2(3H)-one (γ-Dodecalactone), and serves as a close approximation for the d2 variant.

PropertyValue
Molecular Formula C₁₂H₂₂O₂
Molecular Weight (non-deuterated) 198.30 g/mol
Appearance Colorless liquid
Density Approximately 0.935 g/cm³
Boiling Point 130-132 °C at 1.5 mmHg
Refractive Index 1.451 - 1.456 @ 20°C
Flash Point 110 °C (230 °F)

Experimental Protocols

Representative Synthesis of Deuterated γ-Lactones

G cluster_0 Preparation of Precursor cluster_1 Deuteration cluster_2 Lactonization and Deprotection cluster_3 Purification start Start with a suitable precursor, e.g., a 4-hydroxy-alkynoic acid derivative protect Protect the hydroxyl group if necessary start->protect deuteration Catalytic reduction of the alkyne using deuterium gas (D2) and a suitable catalyst (e.g., Lindlar's catalyst or Pd/C) protect->deuteration Proceed to deuteration deprotect Deprotect the hydroxyl group deuteration->deprotect Proceed to cyclization lactonize Induce intramolecular cyclization (lactonization) under acidic or basic conditions deprotect->lactonize purify Purify the final product using column chromatography or distillation lactonize->purify Final purification

Conceptual workflow for the synthesis of a deuterated γ-lactone.

Biological Context: Gamma-Butyrolactone (B3396035) Signaling

Gamma-butyrolactones (GBLs) are known to act as signaling molecules in various bacteria, particularly in the genus Streptomyces. These molecules can regulate the expression of genes involved in secondary metabolism and morphological differentiation. While the specific biological role of 5-Octyldihydrofuran-2(3H)-one is not extensively characterized, the following diagram illustrates a generalized GBL signaling pathway, which provides a conceptual framework for its potential mode of action in a biological system.

G GBL Gamma-Butyrolactone (GBL) Receptor Cytoplasmic Receptor Protein GBL->Receptor Binds to Repressor Repressor Protein Receptor->Repressor Induces dissociation from DNA DNA Promoter Region of Target Genes Repressor->DNA Binds to and represses Transcription Transcription & Translation DNA->Transcription Is transcribed Products Secondary Metabolites / Differentiated Cells Transcription->Products

Generalized gamma-butyrolactone (GBL) signaling pathway in bacteria.

In this conceptual pathway, the GBL molecule enters the bacterial cell and binds to a specific cytoplasmic receptor protein. This binding event causes a conformational change in the receptor, which in turn leads to the dissociation of a repressor protein from the promoter region of target genes. With the repressor removed, transcription of these genes can proceed, leading to the production of secondary metabolites or triggering morphological changes in the bacterium.

The Ascendance of Deuterated Lactones: A Technical Guide to their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – The strategic incorporation of deuterium (B1214612) into pharmacologically active molecules has emerged as a transformative approach in drug development. This in-depth technical guide explores the discovery, history, and evolving applications of deuterated lactones, a promising class of compounds poised to address unmet needs in modern medicine. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core principles, experimental methodologies, and therapeutic potential of these unique chemical entities.

A Historical Perspective: From Isotopic Tracers to Therapeutic Agents

The journey of deuterated compounds began with the discovery of deuterium by Harold Urey in 1931, a landmark achievement that earned him the Nobel Prize in Chemistry in 1934. Initially, deuterium's primary role in the life sciences was as a tracer in metabolic studies, allowing researchers to elucidate complex biochemical pathways. The concept of leveraging the kinetic isotope effect (KIE) for therapeutic benefit gained traction in the mid-20th century. The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage by enzymes such as cytochrome P450. This fundamental principle underpins the development of deuterated drugs with improved pharmacokinetic profiles, including longer half-lives, reduced formation of toxic metabolites, and enhanced therapeutic efficacy.[1]

The application of this "deuterium switch" to lactone-containing molecules represents a significant advancement. While early research focused on the synthesis of deuterated lactones primarily for use as internal standards in stable isotope dilution assays (SIDA) for accurate quantification in complex matrices, the focus has progressively shifted towards their therapeutic potential.[2][3] The approval of the first deuterated drug, Austedo™ (deutetrabenazine), by the U.S. Food and Drug Administration (FDA) in 2017 marked a turning point, invigorating research and development in the broader field of deuterated pharmaceuticals and paving the way for the exploration of deuterated lactones as novel drug candidates.[4][5][6]

The Science of Stability: The Kinetic Isotope Effect in Lactone Metabolism

The therapeutic advantage of deuterated lactones is rooted in the kinetic isotope effect. The substitution of hydrogen with deuterium at a metabolic "soft spot" – a position susceptible to enzymatic attack – can significantly slow down the rate of metabolism. This is because the greater mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, resulting in a higher activation energy for bond cleavage.

This metabolic stabilization can manifest in several beneficial ways:

  • Extended Half-Life: Slower metabolism leads to a longer residence time of the drug in the body, potentially allowing for less frequent dosing and improved patient compliance.

  • Reduced Metabolic Load: A decreased rate of metabolism can lessen the burden on hepatic enzymes.

  • Altered Metabolic Pathways: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites, potentially improving the safety and efficacy profile of the drug.[1]

  • Increased Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.

The following diagram illustrates the fundamental principle of how deuteration can alter the metabolic fate of a lactone.

cluster_0 Non-Deuterated Lactone Metabolism cluster_1 Deuterated Lactone Metabolism Non-Deuterated Lactone Non-Deuterated Lactone Metabolite A (Active/Inactive) Metabolite A (Active/Inactive) Non-Deuterated Lactone->Metabolite A (Active/Inactive) Fast Metabolism (CYP450) Metabolite B (Toxic) Metabolite B (Toxic) Non-Deuterated Lactone->Metabolite B (Toxic) Metabolic Pathway 2 Deuterated Lactone Deuterated Lactone Metabolite C (Active/Inactive) Metabolite C (Active/Inactive) Deuterated Lactone->Metabolite C (Active/Inactive) Slow Metabolism (KIE) Reduced Metabolite B Reduced Formation of Metabolite B Deuterated Lactone->Reduced Metabolite B

Figure 1: Impact of Deuteration on Lactone Metabolism.

Synthesis of Deuterated Lactones: Methodologies and Protocols

The synthesis of deuterated lactones can be broadly categorized into two main approaches: "deuterium-in" strategies, which utilize deuterated starting materials, and "deuterium-exchange" strategies, which introduce deuterium into a non-deuterated precursor. The choice of method depends on the desired position of deuteration, the complexity of the target molecule, and the availability of starting materials.

Key Synthetic Strategies

Several methods have been successfully employed for the synthesis of deuterated lactones:

  • Reduction of Alkynes: The catalytic reduction of a protected hydroxypropargylic acid with deuterium gas is a common method for introducing deuterium at specific positions in the lactone ring.[2][3]

  • Radical Addition: The free radical addition of a deuterated species to an alkene can be utilized to form the lactone ring with deuterium incorporated at defined positions.

  • Enzymatic Synthesis: Biocatalytic methods, using enzymes like lactate (B86563) dehydrogenase, offer high stereoselectivity for the synthesis of chiral deuterated lactone precursors. For instance, enantiopure D- and L-lactic acid-d4 can be synthesized from sodium pyruvate-d3.[7]

  • Organocatalysis: Recent advances have demonstrated the use of organocatalytic methods for the direct deuteration of lactone precursors.

The following workflow illustrates a general approach to the synthesis and characterization of a deuterated lactone.

Start Start Select Target Lactone & Deuteration Site Select Target Lactone & Deuteration Site Start->Select Target Lactone & Deuteration Site Choose Synthetic Strategy Choose Synthetic Strategy Select Target Lactone & Deuteration Site->Choose Synthetic Strategy Deuterium-In Deuterium-In Choose Synthetic Strategy->Deuterium-In Deuterium-Exchange Deuterium-Exchange Choose Synthetic Strategy->Deuterium-Exchange Synthesize Deuterated Precursor Synthesize Deuterated Precursor Deuterium-In->Synthesize Deuterated Precursor Perform Deuteration Reaction Perform Deuteration Reaction Deuterium-Exchange->Perform Deuteration Reaction Purification Purification Synthesize Deuterated Precursor->Purification Perform Deuteration Reaction->Purification Characterization (NMR, MS) Characterization (NMR, MS) Purification->Characterization (NMR, MS) End End Characterization (NMR, MS)->End

Figure 2: General Workflow for Deuterated Lactone Synthesis.
Detailed Experimental Protocol: Synthesis of [6,6,6-²H₃]mevalonolactone

This protocol describes a representative synthesis of a deuterated mevalonolactone (B1676541) isotopomer, adapted from the literature. This method allows for the specific introduction of deuterium at the C6 position.

Materials:

  • Deuterated acetone (B3395972) (acetone-d₆)

  • Triethyl phosphonoacetate

  • Ethyl acetoacetate

  • Sodium hydride

  • Standard laboratory glassware and reagents for organic synthesis

Procedure:

  • Synthesis of Deuterated Building Block: The synthesis commences with the preparation of a deuterated building block from commercially available deuterated reagents like acetone-d₆.

  • Condensation Reaction: A condensation reaction, such as a Horner-Wadsworth-Emmons reaction, is employed to couple the deuterated building block with another precursor derived from ethyl acetoacetate.

  • Reduction and Cyclization: The resulting intermediate undergoes a reduction step, followed by acid-catalyzed cyclization to form the deuterated mevalonolactone ring.

  • Purification: The final product is purified using standard techniques such as column chromatography or distillation.

  • Characterization: The isotopic purity and structure of the [6,6,6-²H₃]mevalonolactone are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data and Physicochemical Properties

The introduction of deuterium can subtly influence the physicochemical properties of lactones. While the changes are generally minor, they can be significant in the context of pharmaceutical development.

PropertyNon-Deuterated LactoneDeuterated LactoneRationale for Change
Molecular Weight LowerHigherAddition of neutrons in deuterium atoms.
Melting Point VariesCan be slightly lower or higherChanges in crystal packing and intermolecular forces due to altered bond lengths and vibrational modes.
Boiling Point VariesCan be slightly lower or higherSimilar to melting point, influenced by intermolecular interactions.
¹H NMR Chemical Shift Characteristic peaksSimilar chemical shifts, but absence of signals at deuterated positions.Deuterium is NMR-inactive under standard proton NMR conditions.
¹³C NMR Chemical Shift Characteristic peaksSignals for deuterated carbons can show isotopic shifts and splitting.The presence of deuterium affects the electronic environment of the adjacent carbon.
Metabolic Stability LowerHigherStronger C-D bond energy (Kinetic Isotope Effect).

Note: The exact changes in physicochemical properties are molecule-dependent and require empirical determination.

Therapeutic Applications and Future Directions

While the initial application of deuterated lactones was predominantly as internal standards, their therapeutic potential is now being actively explored. The ability to fine-tune the pharmacokinetic properties of lactone-containing drugs opens up new avenues for developing improved therapies for a range of diseases.

One area of interest is in the development of deuterated lactone prodrugs. For instance, deuterated derivatives of cholestenoic acids are being investigated for the treatment of motor neuron disease.[8] The rationale is that deuteration can reduce the metabolic degradation of the neuroprotective compound, thereby enhancing its therapeutic effect.[8]

The future of deuterated lactones in medicine is promising. As our understanding of metabolic pathways and enzymatic mechanisms deepens, the rational design of deuterated lactones with optimized therapeutic profiles will become increasingly sophisticated. The continued development of efficient and selective deuteration methodologies will further accelerate the translation of these novel compounds from the laboratory to the clinic. The "deuterium switch" is no longer just a theoretical concept but a validated strategy in drug development, and deuterated lactones are well-positioned to be a significant part of this ongoing revolution in medicinal chemistry.[5][9]

References

The Natural Occurrence of 5-Octyldihydrofuran-2(3H)-one (γ-Dodecalactone): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Octyldihydrofuran-2(3H)-one, scientifically known as γ-dodecalactone, is a naturally occurring chiral lactone that serves as a significant aroma compound in a diverse array of natural sources. With its characteristic sweet, creamy, and fruity aroma, often described as peach-like, this molecule is a key contributor to the sensory profile of many foods and is of considerable interest to the flavor, fragrance, and food industries. This technical guide provides a comprehensive overview of the natural occurrence of γ-dodecalactone, presenting quantitative data, detailed analytical methodologies for its detection, and an examination of its biosynthetic pathways.

Introduction

5-Octyldihydrofuran-2(3H)-one, or γ-dodecalactone (CAS 2305-05-7), is a 12-carbon γ-lactone characterized by a five-membered cyclic ester with an n-octyl side chain.[1] Its molecular formula is C₁₂H₂₂O₂ and it has a molecular weight of 198.30 g/mol .[1] This compound is highly valued for its pleasant aroma, described as sweet, peachy, apricot-like, creamy, and waxy-fatty.[1] It is naturally found in trace levels in various sources, including stone fruits, tropical fruits, dairy products, and certain cheeses.[1][2][3] Understanding its natural distribution, concentration, and formation is critical for quality control in the food industry, authenticity assessment, and for the development of natural flavoring agents.

Natural Occurrence and Quantitative Data

The presence of γ-dodecalactone is widespread, but its concentration varies significantly depending on the biological matrix, cultivar, ripeness, and processing conditions. It is a key aroma component in many fruits and develops in dairy products through the processing of milk fat.

Occurrence in Fruits

γ-Dodecalactone is a crucial component of the aroma profile of many fruits, particularly stone fruits and tropical varieties. It imparts characteristic sweet and creamy notes. While its presence is widely reported, precise quantitative data in fruit matrices can be limited and highly variable.

FruitCultivar/VarietyConcentration / FindingAnalytical MethodReference
Peach (Prunus persica)'LG'Contributes to a total volatile concentration of 1413.29 µg/kg.[4]GC-MS[4]
Apricot (Prunus armeniaca)'LT' (peel)High Odor Activity Value (OAV) of 319, indicating significant aroma contribution.[4]GC-O, GC-MS[4]
Mango (Mangifera indica)Not SpecifiedReported as a naturally occurring aroma component.[1][3]Not Specified[1][3]
Strawberry (Fragaria × ananassa)Not SpecifiedReported as a naturally occurring aroma component.[3]Not Specified[3]
Guava (Psidium guajava)Not SpecifiedReported as a naturally occurring aroma component.[1][3]Not Specified[1][3]
Occurrence in Dairy Products

In dairy products, γ-dodecalactone is formed from precursors present in milk fat, often during heat treatment or fermentation. It contributes to the creamy, sweet, and sometimes "coconut-like" notes in products like butter, cream, and cheese.

Dairy ProductConditionConcentration (µg/kg)Analytical MethodReference
Raw Cream Untreated110GC×GC-TOF-MS (SIDA)Schütt & Schieberle, 2017
Pasteurized Cream Heat-treated150GC×GC-TOF-MS (SIDA)Schütt & Schieberle, 2017
Heated Raw Cream 90°C for 10 min330GC×GC-TOF-MS (SIDA)Schütt & Schieberle, 2017
Butter/Fermented Butter Heated(R)-γ-dodecalactone is abundant.Enantioselective GC-MSIto et al., 2022
Blue Cheese Not SpecifiedReported as a naturally occurring component.[2]Not Specified[2]

Biosynthesis of γ-Dodecalactone

The primary route for the natural formation of γ-dodecalactone is through the metabolism of fatty acids. In many microorganisms, particularly yeasts like Yarrowia lipolytica, and likely in plants, the pathway involves the β-oxidation of hydroxy fatty acids. A common precursor for the biotechnological production of related lactones is ricinoleic acid (12-hydroxy-9-octadecenoic acid), found in castor oil.

The pathway involves the shortening of the fatty acid chain through successive rounds of β-oxidation until a C12 intermediate, 4-hydroxydodecanoic acid, is formed. This precursor then undergoes spontaneous intramolecular cyclization (lactonization) under acidic conditions to form the stable five-membered ring of γ-dodecalactone.

G cluster_0 Fatty Acid Metabolism Fatty_Acid_Precursor Unsaturated Fatty Acid (e.g., Linoleic/Oleic Acid) Hydration Hydration Fatty_Acid_Precursor->Hydration Enzymatic Hydration Hydroxy_Fatty_Acid Hydroxy Fatty Acid (e.g., Ricinoleic Acid) Hydration->Hydroxy_Fatty_Acid Beta_Oxidation β-Oxidation Pathway (Multiple Cycles) Hydroxy_Fatty_Acid->Beta_Oxidation Enters Peroxisome Precursor 4-Hydroxydodecanoic Acid Beta_Oxidation->Precursor Chain Shortening Lactonization Intramolecular Cyclization (Lactonization) Precursor->Lactonization Spontaneous or Enzyme-catalyzed Final_Product 5-Octyldihydrofuran-2(3H)-one (γ-Dodecalactone) Lactonization->Final_Product

Simplified biosynthetic pathway of γ-dodecalactone.

Experimental Protocols for Analysis

The accurate identification and quantification of γ-dodecalactone from complex natural matrices require robust analytical methodologies. The choice of method depends on the matrix, the concentration of the analyte, and the required sensitivity.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in liquid or solid samples. It is highly suitable for analyzing fruit aromas.

Methodology:

  • Sample Preparation: Homogenize a known quantity (e.g., 5-10 g) of the fruit sample. Transfer the homogenate to a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., γ-undecalactone or a deuterated analog of γ-dodecalactone) to the vial for accurate quantification.

  • Matrix Modification: Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.

  • Extraction: Seal the vial and place it in a temperature-controlled agitator. Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace above the sample. Typical extraction conditions are 40-60°C for 30-60 minutes with agitation.

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, introduce the SPME fiber into the heated injection port (e.g., 250°C) of the gas chromatograph, where the trapped analytes are thermally desorbed.

    • Separation: Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program starts at 40°C, holds for 2 minutes, then ramps at 5°C/min to 240°C and holds for 5 minutes.

    • Detection: Use a mass spectrometer operating in electron ionization (EI) mode. Identify γ-dodecalactone by comparing its mass spectrum and retention time with that of an authentic standard. The characteristic mass fragment is often m/z 85.

  • Quantification: Calculate the concentration of γ-dodecalactone by comparing its peak area to that of the internal standard and referencing a pre-established calibration curve.

G cluster_workflow HS-SPME-GC-MS Experimental Workflow Sample 1. Sample Prep (Homogenize, Add IS, Add NaCl) Incubate 2. Incubation & Headspace Generation (e.g., 50°C) Sample->Incubate Extract 3. HS-SPME (Expose Fiber) Incubate->Extract Desorb 4. Thermal Desorption (GC Inlet) Extract->Desorb Separate 5. GC Separation (Capillary Column) Desorb->Separate Detect 6. MS Detection & Identification Separate->Detect Quantify 7. Data Analysis & Quantification Detect->Quantify

References

stability of 5-Octyldihydrofuran-2(3H)-one-d2 under storage

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Storage Stability of 5-Octyldihydrofuran-2(3H)-one-d2

Disclaimer: Publicly available stability data for the deuterated compound this compound is limited. This guide is based on information available for its non-deuterated analog, γ-dodecalactone, and general principles of lactone and deuterated compound stability. The quantitative data presented is illustrative to demonstrate formatting and is not based on experimental results for this specific compound.

Introduction

This compound, a deuterated form of γ-dodecalactone (also known as γ-laurolactone), is a stable isotope-labeled compound likely used as an internal standard in analytical studies or as a tracer in metabolic research. The stability of such compounds under storage is critical to ensure their purity, concentration, and fitness for use in sensitive analytical and research applications. This guide provides an in-depth overview of the factors affecting the stability of this compound, recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

The inclusion of deuterium (B1214612) in place of hydrogen can enhance metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes.[1][2] While this primarily relates to in-vivo stability, the increased bond strength may also contribute to enhanced chemical stability under certain storage conditions.[3]

Physicochemical Properties

The physicochemical properties of the non-deuterated analog, γ-dodecalactone, are summarized below. These properties are expected to be very similar for the d2-labeled compound.

PropertyValue
Chemical Name 5-Octyldihydro-2(3H)-furanone; 4-Dodecanolide[4]
Synonyms γ-Dodecalactone, Dodeca-1,4-lactone[4]
Molecular Formula C₁₂H₂₂O₂[4]
Molecular Weight 198.31 g/mol [4]
Appearance Colorless to pale yellow liquid[5][6]
Boiling Point 311°C (591.8°F)[7]
Flash Point > 109°C (> 228°F)[5][8]
Density ~0.938 g/cm³[6]

Recommended Storage Conditions and Handling

To ensure the long-term stability of this compound, proper storage and handling are essential. Based on safety data sheets for the non-deuterated analog, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place.[4]To minimize the rate of potential degradation reactions and polymerization.[7]
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[4][5]To prevent hydrolysis from atmospheric moisture and to avoid oxidation.[4]
Light Exposure Store away from direct light.[9]To prevent potential photolytic degradation.
Incompatible Materials Avoid oxidizing agents, acids, and bases.[4][9]To prevent chemical reactions that could degrade the compound.

Potential Degradation Pathways

Lactones, being cyclic esters, are susceptible to degradation through several mechanisms. The primary pathways for this compound are expected to be hydrolysis and polymerization.

Hydrolysis

The most common degradation pathway for lactones is the hydrolysis of the ester bond, which leads to the formation of the corresponding hydroxy carboxylic acid.[10] This reaction can be catalyzed by both acidic and basic conditions.

Caption: Lactone Hydrolysis Pathway.

Polymerization

Lactones have a tendency to polymerize over time, which can lead to an increase in viscosity.[7] This process is typically slow at recommended storage temperatures but can be accelerated by heat or the presence of catalysts.

Illustrative Stability Data

No specific quantitative stability data for this compound is publicly available. The following table is for illustrative purposes to show how such data would be presented.

Storage ConditionTime PointPurity (%)Appearance
25°C / 60% RH0 Months99.8Colorless Liquid
3 Months99.7Colorless Liquid
6 Months99.5Colorless Liquid
12 Months99.2Colorless Liquid
40°C / 75% RH0 Months99.8Colorless Liquid
1 Month99.1Colorless Liquid
3 Months98.5Colorless Liquid
6 Months97.8Colorless Liquid

Experimental Protocols for Stability Testing

Assessing the stability of this compound involves a combination of long-term and accelerated stability studies, along with forced degradation studies to identify potential degradation products.

Forced Degradation Study

Forced degradation studies are conducted to understand the degradation pathways and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV/MS or GC-MS method to separate and identify the parent compound and any degradation products.

Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Storage: Store samples in tightly sealed containers under the recommended conditions (e.g., 5°C and 25°C/60% RH).

  • Time Points: Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for purity, appearance, and the presence of degradation products using a validated analytical method.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the primary techniques for stability testing of lactones.

  • HPLC: A reversed-phase HPLC method with UV or MS detection is suitable for quantifying the parent compound and non-volatile degradation products.[11][12] A C18 column is often a good starting point.

  • GC-MS: Due to the volatility of γ-dodecalactone, GC-MS is also a powerful tool for its analysis and the identification of volatile impurities and degradation products.

Visualizations

Caption: General Workflow for a Stability Study.

Conclusion

References

commercial availability of 5-Octyldihydrofuran-2(3H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyldihydrofuran-2(3H)-one, also known as γ-laurolactone, is a naturally occurring γ-lactone found in various fruits and dairy products. Its deuterated analogue, 5-Octyldihydrofuran-2(3H)-one-d2 (γ-laurolactone-d2), is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantitative analysis. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, analytical methodologies, and potential biological significance.

Commercial Availability

This compound is commercially available as a stable isotope-labeled compound. The primary supplier identified is MedChemExpress (MCE).

SupplierProduct NameCatalog NumberAdditional Information
MedChemExpress (MCE)This compound (γ-Laurolactone-d2)HY-W275481SFor research use only.

Note: While a data sheet for a -d7 variant is available from the supplier, a specific certificate of analysis with detailed quantitative data for the -d2 variant, including purity and isotopic enrichment, was not publicly available at the time of this guide's compilation. It is recommended to request this information directly from the supplier.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 5-Octyldihydrofuran-2(3H)-one. The properties of the d2 variant are expected to be very similar.

PropertyValueSource
Chemical Formula C₁₂H₂₀D₂O₂N/A
Molecular Weight ~198.32 g/mol N/A
Appearance Likely a colorless to pale yellow liquidInferred
Solubility Soluble in organic solventsInferred

Experimental Protocols

Synthesis of Deuterated γ-Lactones (General Protocol)

Example: Synthesis of a Deuterated γ-Lactone via Catalytic Deuteration

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • A suitable unsaturated precursor to γ-laurolactone (e.g., a corresponding unsaturated acid or ester).

  • Deuterium (B1214612) gas (D₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., ethyl acetate, methanol)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Dissolve the unsaturated precursor in the anhydrous solvent in a reaction vessel suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove any air.

  • Introduce deuterium gas into the reaction vessel, typically at a pressure of 1-5 atm.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully vent the excess deuterium gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude deuterated lactone.

  • Purify the product using column chromatography on silica (B1680970) gel to yield the final deuterated γ-lactone.

Logical Workflow for Synthesis

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start Unsaturated Precursor dissolve Dissolve in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with Inert Gas add_catalyst->purge deuterate Introduce D2 Gas (Hydrogenation) purge->deuterate filter Filter Catalyst deuterate->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end Deuterated γ-Lactone purify->end

Caption: General workflow for the synthesis of a deuterated γ-lactone.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like γ-lactones and their deuterated analogues.

General GC-MS Protocol for γ-Lactone Analysis:

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

  • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., dichloromethane, hexane).

  • For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.

  • For biological samples, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split, depending on the concentration

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify the target compound by its retention time and mass spectrum.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • The deuterated standard is used to correct for variations in sample preparation and instrument response.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or for preparative-scale purification.

General HPLC Protocol:

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric detector

  • Reversed-phase C18 column

Mobile Phase:

  • A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

Detection:

  • UV detection at a low wavelength (around 210 nm) as lactones have a weak chromophore.

  • Mass spectrometry provides higher sensitivity and specificity.

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm filter before injection.

Workflow for Analytical Characterization

G cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis sample Sample containing This compound extraction Extraction (if needed) sample->extraction dissolution Dissolution in Solvent extraction->dissolution gcms GC-MS Analysis dissolution->gcms hplc HPLC Analysis dissolution->hplc identification Identification by Retention Time & Mass Spectrum gcms->identification hplc->identification quantification Quantification using Calibration Curve identification->quantification

Caption: General workflow for the analytical characterization of this compound.

Biological Significance and Potential Applications

While specific signaling pathways involving 5-Octyldihydrofuran-2(3H)-one are not extensively documented, the broader class of γ-lactones exhibits a range of biological activities and applications in drug development.

Known Roles of γ-Lactones:

  • Flavor and Fragrance: Many γ-lactones are key aroma compounds in foods and are used as flavoring agents.

  • Pharmacological Activities: Various γ-lactone derivatives have shown promising biological activities, including:

    • Anticancer: Some lactones have demonstrated cytotoxic effects against cancer cell lines.

    • Anti-inflammatory: Certain lactones possess anti-inflammatory properties.

    • Antimicrobial: Antibacterial and antifungal activities have been reported for some lactones.

  • Metabolic Studies: As naturally occurring compounds, γ-lactones are involved in various metabolic pathways. Their deuterated counterparts are invaluable for tracing these pathways and understanding their kinetics.

Potential Signaling Pathway Interactions:

Based on the known activities of similar compounds, potential (though unconfirmed) areas of investigation for γ-laurolactone's biological effects could include:

  • Quorum Sensing in Bacteria: Some lactones are involved in bacterial communication.

  • Modulation of Inflammatory Pathways: Potential interaction with signaling cascades like NF-κB.

  • Enzyme Inhibition: The lactone ring can be a target for enzymatic hydrolysis or inhibition.

Hypothesized Signaling Pathway Involvement

G cluster_cellular Cellular Processes cluster_pathways Potential Signaling Pathways lactone γ-Laurolactone nfkb NF-κB Pathway lactone->nfkb ? mapk MAPK Pathway lactone->mapk ? pi3k PI3K/Akt Pathway lactone->pi3k ? inflammation Inflammation proliferation Cell Proliferation apoptosis Apoptosis nfkb->inflammation mapk->proliferation pi3k->apoptosis

Caption: Hypothesized interaction of γ-laurolactone with key cellular signaling pathways.

Conclusion

This compound is a commercially available deuterated compound with significant potential for use in various research and development applications. While specific data on the d2 variant is limited, this guide provides a framework based on the known properties and methodologies for γ-lactones. Researchers are encouraged to obtain detailed specifications from the supplier and to adapt the provided general protocols for their specific needs. The exploration of the biological activities of γ-laurolactone and its deuterated analogues remains a promising area for future investigation in drug discovery and metabolic research.

Methodological & Application

Application Notes and Protocols for the Use of 5-Octyldihydrofuran-2(3H)-one-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyldihydrofuran-2(3H)-one, also known as γ-dodecalactone, is a naturally occurring flavor and fragrance compound found in a variety of fruits and dairy products. Accurate quantification of this and other related lactones is crucial in the food and beverage industry for quality control, as well as in research to understand its biosynthesis and physiological effects. The use of a stable isotope-labeled internal standard, such as 5-Octyldihydrofuran-2(3H)-one-d2, is the gold standard for precise and accurate quantification by mass spectrometry. This deuterated analog co-elutes with the analyte of interest and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of 5-Octyldihydrofuran-2(3H)-one in various matrices by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The method is based on the principle of stable isotope dilution analysis (SIDA). A known amount of the deuterated internal standard (this compound) is added to the sample prior to extraction and analysis. The analyte (5-Octyldihydrofuran-2(3H)-one) and the internal standard are then extracted and analyzed by GC-MS. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of 5-Octyldihydrofuran-2(3H)-one

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Oven Program60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions Monitored (m/z)
5-Octyldihydrofuran-2(3H)-one (Analyte)85 (quantifier), 198 (qualifier)
This compound (Internal Standard)87 (quantifier), 200 (qualifier)

Table 2: Illustrative Quantitative Data for the Analysis of 5-Octyldihydrofuran-2(3H)-one in a Beverage Matrix

ParameterValue
Linearity Range 1 - 500 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/L
Limit of Quantification (LOQ) 1.5 µg/L
Recovery (%) 95 - 105%
Precision (RSD %) < 10%

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific matrix and instrumentation.

Experimental Protocols

  • Sample Preparation:

    • Centrifuge the juice sample at 4000 rpm for 10 minutes to remove any solid particles.

    • Transfer 10 mL of the clear supernatant to a 50 mL screw-cap glass tube.

  • Internal Standard Spiking:

    • Add 100 µL of a 10 mg/L stock solution of this compound in methanol (B129727) to the sample. This results in an internal standard concentration of 100 µg/L.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of dichloromethane (B109758) to the tube.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer (dichloromethane) to a clean glass vial using a Pasteur pipette.

    • Repeat the extraction step with another 5 mL of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen at room temperature.

  • GC-MS Analysis:

    • Transfer the concentrated extract to a 2 mL autosampler vial with a micro-insert.

    • Inject 1 µL of the extract into the GC-MS system.

  • Stock Solutions:

    • Prepare a 100 mg/L stock solution of 5-Octyldihydrofuran-2(3H)-one in methanol.

    • Prepare a 10 mg/L stock solution of this compound in methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a blank matrix (e.g., deionized water or a matrix similar to the samples) with the analyte stock solution to achieve final concentrations ranging from 1 to 500 µg/L.

    • To each calibration standard, add the internal standard stock solution to achieve a constant final concentration of 100 µg/L.

  • Extraction and Analysis:

    • Process the calibration standards using the same extraction procedure as the samples (Protocol 1).

    • Analyze the extracted calibration standards by GC-MS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Mandatory Visualizations

G Experimental Workflow for Quantification of 5-Octyldihydrofuran-2(3H)-one cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Liquid Sample (e.g., Juice) Spike Spike with This compound Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Dry Drying (Anhydrous Na2SO4) LLE->Dry Concentrate Concentration (Nitrogen Stream) Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for the quantification of 5-Octyldihydrofuran-2(3H)-one.

G Biotransformation Pathway of Fatty Acids to γ-Lactones in Yeast cluster_enzymes Key Enzymatic Steps FattyAcid Fatty Acid (e.g., Oleic Acid) HydroxyFattyAcid Hydroxy Fatty Acid FattyAcid->HydroxyFattyAcid Hydroxylation KetoFattyAcid 4-Keto Fatty Acid HydroxyFattyAcid->KetoFattyAcid β-Oxidation HydroxyacylCoA 4-Hydroxyacyl-CoA KetoFattyAcid->HydroxyacylCoA Reduction GammaLactone γ-Lactone (e.g., 5-Octyldihydrofuran-2(3H)-one) HydroxyacylCoA->GammaLactone Lactonization (spontaneous or enzymatic) Hydroxylase Hydroxylase AcylCoAOxidase Acyl-CoA Oxidase EnoylCoAHydratase Enoyl-CoA Hydratase HydroxyacylCoADehydrogenase Hydroxyacyl-CoA Dehydrogenase

Caption: Biotransformation pathway of fatty acids to γ-lactones in yeast.

Application Note: Quantitative Analysis of γ-Dodecalactone in a Complex Matrix using 5-Octyldihydrofuran-2(3H)-one-d2 by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

γ-Dodecalactone (5-octyldihydrofuran-2(3H)-one) is a naturally occurring flavor and fragrance compound found in various fruits and dairy products.[1][2] Accurate quantification of this compound in complex matrices is crucial for quality control in the food and beverage industry, as well as for pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of γ-dodecalactone using its deuterated analog, 5-Octyldihydrofuran-2(3H)-one-d2, as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

The method employs a stable isotope dilution assay (SIDA) where a known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the extraction process.[6][7] The analyte (γ-dodecalactone) and the internal standard are co-extracted and analyzed by GC-MS. Since the deuterated internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same extraction efficiency and ionization response in the mass spectrometer.[3][4] Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard, which is then plotted against the concentration of the analyte to generate a calibration curve.[5][8]

Experimental Protocols

1. Materials and Reagents

  • γ-Dodecalactone (Analyte)

  • This compound (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

2. Preparation of Standard Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of γ-dodecalactone and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Internal Standard Solution (10 µg/mL): Dilute the internal standard stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank matrix (e.g., a synthetic beverage or plasma) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL. Add the working internal standard solution to each calibration standard to a final concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of the sample (or calibration standard/quality control sample) into a 15 mL glass tube.

  • Add 50 µL of the working internal standard solution (10 µg/mL) to each tube.

  • Add 1 mL of saturated sodium chloride solution.

  • Add 5 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer (bottom layer) to a new glass tube containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol and transfer to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[9]

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • γ-Dodecalactone (Analyte): m/z 85 (quantifier), m/z 99, 111 (qualifiers)[10]

    • This compound (Internal Standard): m/z 87 (quantifier), m/z 101, 113 (qualifiers)

Data Presentation

Table 1: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,5000.010
57,650151,0000.051
1015,300150,8000.101
5075,800149,9000.506
100152,500151,2001.009
500760,000150,3005.057
10001,515,000149,80010.113
Linearity (R²) 0.9995

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
Low32.95 ± 0.1298.34.1
Medium7576.8 ± 2.5102.43.3
High750742.5 ± 20.199.02.7

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample/Standard/QC Add_IS Add Internal Standard (this compound) Sample->Add_IS LLE Liquid-Liquid Extraction (Dichloromethane) Add_IS->LLE Evaporate Evaporation to Dryness LLE->Evaporate Reconstitute Reconstitution in Methanol Evaporate->Reconstitute GC_MS GC-MS Analysis (SIM Mode) Reconstitute->GC_MS Inject Integration Peak Integration GC_MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for the quantitative analysis of γ-dodecalactone.

This application note details a robust and reliable GC-MS method for the quantification of γ-dodecalactone in a complex matrix using a deuterated internal standard. The use of this compound ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[3][4][5] The method demonstrates excellent linearity over a wide concentration range and is suitable for various applications, including quality control in the food and beverage industry and bioanalytical studies in drug development.

References

Application Notes and Protocols for the GC-MS Analysis of 5-Octyldihydrofuran-2(3H)-one using its Deuterated Analog as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the quantitative analysis of 5-Octyldihydrofuran-2(3H)-one (also known as γ-Dodecalactone) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest degree of accuracy and precision, this protocol employs 5-Octyldihydrofuran-2(3H)-one-d2 as a deuterated internal standard (IS). Deuterated standards are considered the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, allowing for effective correction of variability during sample preparation and analysis.[1][2][3] This application note is intended for researchers, scientists, and professionals in the fields of flavor and fragrance analysis, food science, and drug development.

Introduction

5-Octyldihydrofuran-2(3H)-one, a member of the γ-lactone family, is a significant compound found in many fruits, dairy products, and fermented goods, contributing characteristic fruity, creamy, and coconut-like aromas. Its presence and concentration are critical quality markers in the food and beverage industry. Beyond flavor applications, the furanone scaffold is a substructure in many biologically active natural products and pharmaceuticals.[4]

Accurate quantification of this lactone can be challenging due to complex sample matrices that can cause ion suppression or enhancement in the mass spectrometer.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the most effective method to mitigate these matrix effects and other experimental variations.[1][5] This internal standard co-elutes with the target analyte and experiences the same extraction inefficiencies and ionization effects, providing a reliable basis for quantification.[3]

This protocol details the sample preparation, GC-MS instrument configuration, and data analysis workflow for the robust and accurate determination of 5-Octyldihydrofuran-2(3H)-one.

Experimental Protocols

  • Analyte Standard: 5-Octyldihydrofuran-2(3H)-one (CAS: 2305-05-7)

  • Internal Standard: this compound

  • Solvents: Hexane (GC grade), Dichloromethane (GC grade), Methanol (GC grade), Anhydrous Sodium Sulfate (B86663)

  • Sample Matrix: (e.g., High-fat food product, plasma, etc.)

  • Extraction Supplies: Centrifuge tubes (15 mL), vortex mixer, centrifuge, solid-phase extraction (SPE) cartridges (if applicable), nitrogen evaporator.

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Aliquoting: Accurately weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the this compound internal standard solution (e.g., 10 µg/mL in methanol) to the sample.

  • Extraction: Add 5 mL of Hexane to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Drying: Pass the collected organic phase through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 200 µL.

  • Transfer: Transfer the final extract to a 2 mL GC vial with a micro-insert for analysis.

G Experimental Workflow for Sample Preparation cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Homogenized Sample (1g) spike 2. Spike with d2-Internal Standard sample->spike extract 3. Add Hexane & Vortex spike->extract centrifuge 4. Centrifuge to Separate Phases extract->centrifuge collect 5. Collect Organic Layer centrifuge->collect dry 6. Dry with Sodium Sulfate collect->dry concentrate 7. Concentrate under Nitrogen dry->concentrate vial 8. Transfer to GC Vial concentrate->vial gcms GC-MS Injection vial->gcms

Caption: Workflow for sample preparation and analysis.

The following parameters provide a starting point for method development.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-35MS, 60 m x 0.25 mm ID, 0.25 µm film thickness[6]
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program Initial 60°C, hold 1 min; ramp 8°C/min to 240°C; ramp 10°C/min to 260°C, hold 8 min[6]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification

Data Analysis and Quantification

The identity of 5-Octyldihydrofuran-2(3H)-one is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The characteristic base peak for γ-lactones is typically found at m/z 85.[7]

The principle of quantification using a deuterated internal standard relies on the ratio of the analyte signal to the internal standard signal. Because the IS is added at a fixed concentration to every sample, calibration standard, and quality control sample, this ratio corrects for variations.

G Principle of Deuterated Internal Standard Quantification cluster_process Analytical Process cluster_data Data Processing sample Sample with Unknown Analyte Concentration is_add Add Fixed Amount of Deuterated IS (Analyte-d2) sample->is_add prep Sample Preparation (Extraction, Concentration) is_add->prep gcms GC-MS Analysis prep->gcms peak_analyte Measure Peak Area of Analyte gcms->peak_analyte peak_is Measure Peak Area of IS (Analyte-d2) gcms->peak_is ratio Calculate Ratio: (Area Analyte / Area IS) peak_analyte->ratio peak_is->ratio curve Plot Ratio vs. Concentration (Calibration Curve) ratio->curve quant Determine Unknown Concentration from Curve curve->quant

Caption: Quantification using an internal standard.

For high sensitivity and selectivity, operate the mass spectrometer in SIM mode. The ions should be chosen based on the fragmentation patterns of the analyte and the internal standard.

Analyte Quantifier Ion (m/z) Qualifier Ion (m/z)
5-Octyldihydrofuran-2(3H)-one85198 (M+)
This compound87*200 (M+)

*Note: The mass shift of the quantifier ion depends on the position of the deuterium (B1214612) labels. A two-mass-unit shift is assumed for this example.

Prepare a series of calibration standards containing known concentrations of the analyte (e.g., 1, 5, 10, 50, 100 µg/mL) and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression should be applied to the data.

Analyte Conc. (µg/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
115,200155,1000.098
576,500156,2000.490
10154,300155,5000.992
50781,000156,0005.006
1001,550,000154,80010.013
Linearity (R²) --0.9998

Note: The data presented in this table is representative and for illustrative purposes only.

Conclusion

This application note provides a robust and reliable method for the quantification of 5-Octyldihydrofuran-2(3H)-one in complex matrices. The use of its deuterated analog, this compound, as an internal standard is critical for correcting analytical variability, thereby ensuring high accuracy and precision.[1] The described sample preparation, GC-MS parameters, and data analysis workflow can be adapted by researchers for routine analysis in quality control and research and development settings.

References

Application Notes and Protocols for 5-Octyldihydrofuran-2(3H)-one-d2 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyldihydrofuran-2(3H)-one, commonly known as γ-dodecalactone, is a naturally occurring flavor and aroma compound found in various fruits and dairy products. Its quantification in complex matrices is crucial for quality control in the food and fragrance industries, as well as for metabolic and toxicological studies in drug development. The use of a stable isotope-labeled internal standard, such as 5-Octyldihydrofuran-2(3H)-one-d2, is the gold standard for accurate quantification via mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

These application notes provide a comprehensive overview of the use of this compound as an internal standard for the liquid chromatography-mass spectrometry (LC-MS) based quantification of its non-deuterated analog, γ-dodecalactone. The protocols and data presented are based on established methodologies for similar deuterated lactones and general principles of bioanalytical method validation.

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying compounds. It involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the analyte of interest (γ-dodecalactone) and therefore behaves similarly during sample extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometer response of the analyte to the internal standard, precise quantification can be achieved, as the ratio is unaffected by sample loss during preparation or fluctuations in instrument performance.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Biological Matrix (e.g., Plasma)

This protocol is designed for the extraction of γ-dodecalactone from a biological matrix like plasma.

Materials:

  • Blank plasma

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • γ-dodecalactone calibration standards

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix samples.

  • Vortex mix for 10 seconds.

  • Add 500 µL of MTBE to each tube.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex mix for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

LC-MS/MS Method for Quantification

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: Linear gradient from 50% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Linear gradient from 95% to 50% B

    • 7.1-10 min: Hold at 50% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • γ-dodecalactone (Analyte): Precursor ion [M+H]⁺ → Product ion (To be determined empirically, but likely a fragment resulting from the loss of the octyl chain or water)

    • This compound (IS): Precursor ion [M+H]⁺ → Product ion (To be determined empirically, should be analogous to the analyte's fragmentation)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables represent hypothetical but realistic quantitative data for a validation study of an LC-MS method for γ-dodecalactone using this compound as an internal standard.

Table 1: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,50013.232
10001,320,00050,10026.347

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9595.08.5
Low32.9096.76.2
Mid7578.2104.34.1
High750735.598.13.5

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Add Internal Standard LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Extract Analytes Evap Evaporation LLE->Evap Isolate Organic Phase Recon Reconstitution Evap->Recon Concentrate Sample Injection Inject into LC System Recon->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for the quantification of γ-dodecalactone using a deuterated internal standard.

G cluster_pathway Hypothetical Metabolic Pathway of γ-Dodecalactone Precursor Fatty Acid Precursor (e.g., Linoleic Acid) Hydroxylation Hydroxylation Precursor->Hydroxylation BetaOxidation β-Oxidation Hydroxylation->BetaOxidation Lactonization Lactonization BetaOxidation->Lactonization gamma_Dodecalactone γ-Dodecalactone Lactonization->gamma_Dodecalactone Metabolism Further Metabolism / Excretion gamma_Dodecalactone->Metabolism

Caption: A simplified, hypothetical metabolic pathway leading to the formation of γ-dodecalactone.

Application Notes and Protocols for the Quantification of γ-Dodecalactone in Food Matrices using 5-Octyldihydrofuran-2(3H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Octyldihydrofuran-2(3H)-one, commonly known as γ-dodecalactone, is a crucial aroma compound found in a variety of food products, including dairy, fruits, and fermented goods, where it imparts characteristic fruity, fatty, and coconut-like flavors. Accurate quantification of this lactone is essential for quality control, flavor profile analysis, and product development. The use of a deuterated internal standard, 5-Octyldihydrofuran-2(3H)-one-d2 (γ-dodecalactone-d2), in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), offers a highly accurate and robust method for quantification through Stable Isotope Dilution Assay (SIDA).

SIDA is a premier analytical technique where a known quantity of an isotopically labeled analogue of the analyte is added to the sample at the beginning of the analytical procedure.[1] This internal standard, γ-dodecalactone-d2, behaves nearly identically to the endogenous γ-dodecalactone throughout extraction, concentration, and chromatographic analysis. This chemical and physical similarity allows it to effectively compensate for analyte losses and matrix-induced signal variations, leading to high precision and accuracy in the final quantification.[1][2]

These application notes provide a comprehensive protocol for the analysis of γ-dodecalactone in food matrices, with a particular focus on dairy products, utilizing γ-dodecalactone-d2 as an internal standard.

Experimental Protocols

Principle

The protocol is based on the principle of Stable Isotope Dilution Assay (SIDA). A known amount of this compound is spiked into the food sample. The sample is then subjected to solvent extraction to isolate the lactones. The extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The endogenous γ-dodecalactone is quantified by comparing its peak area to that of the deuterated internal standard.

Materials and Reagents
  • Internal Standard: this compound (γ-dodecalactone-d2) solution in ethanol (B145695) (e.g., 10 µg/mL).

  • Analyte Standard: 5-Octyldihydrofuran-2(3H)-one (γ-dodecalactone) for calibration.

  • Solvents (High Purity, GC Grade): Diethyl ether, Methanol (B129727), n-Hexane.

  • Drying Agent: Anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Food Sample: e.g., Cheese, butter, cream, fruit juice.

  • Reagents for Calibration Curve Preparation.

Instrumentation
  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS): Equipped with a suitable capillary column (e.g., DB-FFAP or DB-5).

  • Centrifuge.

  • Vortex Mixer.

  • Nitrogen Evaporator.

  • Standard laboratory glassware.

Sample Preparation and Extraction

A robust extraction method is critical for the accurate analysis of flavor compounds. Solvent extraction is a widely used technique.

Protocol for Dairy Products (e.g., Cheese, Butter):

  • Homogenization: Weigh approximately 0.5 g of the sample (e.g., melted cheese or butter oil) into a 25 mL centrifuge tube.[3] If the sample is solid, ensure it is finely grated or homogenized.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample. The amount should be chosen to be in a similar concentration range as the expected analyte concentration.

  • Equilibration: Vortex the mixture thoroughly and allow it to equilibrate for a sufficient time (e.g., 30 minutes) to ensure the internal standard is fully integrated into the sample matrix.

  • Extraction: Add 1.5 mL of a suitable organic solvent such as methanol or a mixture of diethyl ether and n-hexane.[4] Methanol has been shown to provide good recovery for lactones from milk fat.[5]

  • Vortexing: Vortex the tube vigorously for 2-3 minutes to ensure thorough mixing and extraction of the lactones into the solvent phase.

  • Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 10 minutes to separate the organic layer from the aqueous/solid matrix.[3]

  • Collection of Supernatant: Carefully transfer the organic supernatant to a clean vial using a pipette.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate or magnesium sulfate to remove any residual water.[3]

  • Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 100-200 µL. Avoid complete dryness.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted for lactone analysis.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Hold: 1 minute at 280 °C.[6]

  • MS Transfer Line Temperature: 230-240 °C.[6][7]

  • Ion Source Temperature: 200 °C.[7]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions for γ-dodecalactone: m/z 85 (quantification), other qualifying ions.

    • Ions for γ-dodecalactone-d2: m/z 87 (quantification), other qualifying ions.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of γ-dodecalactone and a constant concentration of the γ-dodecalactone-d2 internal standard.

  • Calibration Curve: Inject the calibration standards into the GC-MS system. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Analyze the prepared sample extracts. Calculate the concentration of γ-dodecalactone in the sample using the calibration curve.

Data Presentation

The following table summarizes representative quantitative data for γ-dodecalactone analysis in food matrices, compiled from various studies.

ParameterFood MatrixMethodValueReference
Concentration Raw CreamSIDA-GC×GC-TOF-MSVaries[8]
Pasteurized CreamSIDA-GC×GC-TOF-MS2.5-fold higher than raw[8]
Heat-Treated CreamSIDA-GC×GC-TOF-MS13-19 fold increase[8]
Recovery Fat SamplesSolvent Extraction-GC-MS87-114%[5]
WineSPE-GC-MS>75%[9]
Limit of Detection (LOD) WineSPE-GC-MS40-300 ng/L[9]
Reproducibility (RSD) High-Fat ProductsGC-MS1.9-13.6%[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of γ-dodecalactone using SIDA-GC-MS.

G Workflow for γ-Dodecalactone Analysis using SIDA-GC-MS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food Sample (e.g., Dairy) Spike Spike with γ-dodecalactone-d2 Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Dry Drying of Extract Centrifuge->Dry Concentrate Concentration Dry->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Calibrate Calibration Curve GCMS->Calibrate Quantify Quantification Calibrate->Quantify Result Final Concentration Quantify->Result

Caption: General workflow for γ-dodecalactone analysis.

Logical Relationship in SIDA

This diagram outlines the logical principle behind the Stable Isotope Dilution Assay.

G Principle of Stable Isotope Dilution Assay (SIDA) cluster_result Measurement Analyte Analyte (γ-dodecalactone) IS Internal Standard (IS) (γ-dodecalactone-d2) Analyte->IS Known Amount Added Extraction Extraction Analyte->Extraction IS->Extraction Cleanup Cleanup Extraction->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Ratio Ratio (Analyte/IS) Cleanup->Ratio Losses and matrix effects affect both equally Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application Notes and Protocols for Stable Isotope Dilution Assay of 5-Octyldihydrofuran-2(3H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyldihydrofuran-2(3H)-one, also known as γ-dodecalactone, is a naturally occurring flavor and fragrance compound found in a variety of fruits, dairy products, and fermented beverages. Its characteristic peachy and fatty aroma makes it a significant component of food and cosmetic formulations. Accurate quantification of this compound is crucial for quality control, authenticity assessment, and understanding its formation in different matrices.

Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of small molecules in complex matrices. This technique utilizes a stable isotope-labeled version of the analyte, in this case, 5-Octyldihydrofuran-2(3H)-one-d2 (γ-dodecalactone-d2), as an internal standard. Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer, effectively correcting for matrix effects and variations in sample preparation and injection volume. This results in high precision and accuracy.

These application notes provide a detailed protocol for the quantification of 5-Octyldihydrofuran-2(3H)-one in food and beverage matrices using a stable isotope dilution assay with this compound as the internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Structures

cluster_analyte 5-Octyldihydrofuran-2(3H)-one (γ-Dodecalactone) cluster_standard This compound (γ-Dodecalactone-d2) a O c a->c b O b->c d c->d e d->e e->a g CH3(CH2)7 e->g f h O j h->j i O i->j k D j->k l D k->l m l->m m->h n CH3(CH2)7 m->n

Caption: Chemical structures of the analyte and its deuterated internal standard.

Quantitative Data Summary

The following table summarizes typical validation parameters for the stable isotope dilution assay of 5-Octyldihydrofuran-2(3H)-one. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterTypical ValueNotes
Linearity (R²) > 0.995Over a concentration range of 1 - 1000 µg/L.
Limit of Detection (LOD) 0.1 - 1.0 µg/LSignal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) 0.5 - 5.0 µg/LSignal-to-noise ratio of 10:1.
Recovery (%) 95 - 105%Spiked samples at low, medium, and high concentrations.[1]
Precision (RSD%) < 10%Intra-day and inter-day precision.[1][2]
Specificity HighMonitored by specific mass fragments of the analyte and internal standard.

Experimental Protocol

This protocol is designed for the analysis of 5-Octyldihydrofuran-2(3H)-one in a liquid matrix such as fruit juice or wine. Modifications may be necessary for solid or high-fat matrices.

Materials and Reagents
  • 5-Octyldihydrofuran-2(3H)-one (analytical standard)

  • This compound (internal standard)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous Sodium Sulfate (B86663)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, HPLC grade

  • Ultrapure water

  • Nitrogen gas, high purity

Equipment
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

  • SPE manifold

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Analytical balance

  • Volumetric flasks and pipettes

Standard Solution Preparation
  • Primary Stock Solutions (1000 mg/L): Accurately weigh 10 mg of 5-Octyldihydrofuran-2(3H)-one and this compound into separate 10 mL volumetric flasks and dissolve in dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in dichloromethane to achieve concentrations ranging from 1 to 1000 µg/L.

  • Internal Standard Spiking Solution (10 mg/L): Dilute the primary stock solution of this compound in dichloromethane.

Sample Preparation
  • Sample Collection: Collect a representative sample of the liquid matrix.

  • Internal Standard Spiking: To 10 mL of the sample in a centrifuge tube, add 100 µL of the 10 mg/L internal standard spiking solution. Vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of dichloromethane to the spiked sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

    • Repeat the extraction with another 5 mL of dichloromethane.

    • Combine the organic extracts.

  • Drying: Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen at room temperature.

  • Transfer: Transfer the concentrated extract to a 2 mL autosampler vial with an insert for GC-MS analysis.

GC-MS Analysis
  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 5-Octyldihydrofuran-2(3H)-one (Analyte): m/z 85 (quantifier), 198 (qualifier)

    • This compound (Internal Standard): m/z 87 (quantifier), 200 (qualifier)

Data Analysis
  • Peak Integration: Integrate the peak areas for the quantifier ions of the analyte (m/z 85) and the internal standard (m/z 87).

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line.

  • Quantification: Calculate the concentration of 5-Octyldihydrofuran-2(3H)-one in the samples using the regression equation from the calibration curve.

Experimental Workflow

start Sample Collection (e.g., Beverage) spike Spike with this compound (Internal Standard) start->spike extract Liquid-Liquid Extraction (Dichloromethane) spike->extract dry Dry Extract (Anhydrous Sodium Sulfate) extract->dry concentrate Concentrate Under Nitrogen dry->concentrate analyze GC-MS Analysis (SIM Mode) concentrate->analyze data Data Processing and Quantification analyze->data end Report Results data->end

Caption: Workflow for the stable isotope dilution assay of 5-Octyldihydrofuran-2(3H)-one.

Biosynthetic Pathway of γ-Dodecalactone

The formation of γ-dodecalactone in biological systems, such as fruits and microorganisms, often occurs through the β-oxidation of fatty acids. The following diagram illustrates a plausible biosynthetic pathway.

substrate Linoleic Acid / Oleic Acid beta_oxidation β-Oxidation Pathway substrate->beta_oxidation intermediate1 Hydroxy Fatty Acid Intermediate beta_oxidation->intermediate1 lactonization Lactonization (Spontaneous or Enzymatic) intermediate1->lactonization product γ-Dodecalactone (5-Octyldihydrofuran-2(3H)-one) lactonization->product

Caption: A simplified biosynthetic pathway for γ-dodecalactone.

References

Application Notes and Protocols for the Preparation of 5-Octyldihydrofuran-2(3H)-one-d2 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyldihydrofuran-2(3H)-one, also known as γ-dodecalactone, is a naturally occurring flavor and fragrance compound found in various fruits and dairy products. Its deuterated isotopologue, 5-Octyldihydrofuran-2(3H)-one-d2, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative MS-based assays, as it corrects for variability in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the analysis.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, preparation, and validation of this compound standard solutions for use in research and drug development settings.

Synthesis of this compound

Proposed Synthetic Scheme:

A potential precursor for the synthesis is 4-oxo-dodecanoic acid. The keto group can be reduced to a hydroxyl group using a deuterated reducing agent like sodium borodeuteride (NaBD4), followed by acid-catalyzed intramolecular cyclization (lactonization) to yield the desired deuterated lactone. The deuterium (B1214612) atoms would be incorporated at the 4-position of the furanone ring.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol and should be optimized and validated by qualified personnel.

  • Reduction of 4-oxo-dodecanoic acid:

    • Dissolve 4-oxo-dodecanoic acid in a suitable anhydrous solvent (e.g., methanol-d4, ethanol) in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a molar excess of sodium borodeuteride (NaBD4) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Lactonization:

    • Quench the reaction by the slow addition of an acid (e.g., 1 M HCl) until the pH is acidic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The resulting crude 4-hydroxy-dodecanoic acid-d1 can be cyclized.

    • Dissolve the crude product in a solvent such as toluene (B28343) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the lactonization.

    • Monitor the reaction by TLC or GC-MS.

  • Purification:

    • Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

  • Characterization:

    • Confirm the structure and isotopic purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Preparation of Standard Solutions

The following protocols outline the preparation of stock and working standard solutions of this compound for use as an internal standard in quantitative assays.[6]

2.1. Preparation of Stock Solution (e.g., 1 mg/mL)

  • Materials:

    • This compound (high purity)

    • Analytical balance

    • Volumetric flask (e.g., 10 mL, Class A)

    • Suitable solvent (e.g., methanol, acetonitrile, HPLC grade)

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound.

    • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

    • Add a small amount of the solvent to dissolve the compound.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Label the solution clearly with the compound name, concentration, solvent, preparation date, and store appropriately.

2.2. Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration for spiking into samples, calibration standards, and quality controls.[6]

  • Procedure for a 10 µg/mL Working Solution:

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent (often the mobile phase used in the analytical method).

    • Mix thoroughly.

    • Transfer to a labeled storage vial.

Further serial dilutions can be made to achieve the final concentration required for the assay.

Quality Control and Validation of Standard Solutions

The quality and accuracy of the prepared standard solutions are critical for reliable quantitative results.[7][8][9]

3.1. Purity and Identity Verification

  • The purity of the synthesized or purchased this compound should be confirmed by techniques such as GC-MS or LC-MS to ensure the absence of interfering impurities.

  • The isotopic purity (deuterium incorporation) should be determined by high-resolution mass spectrometry to ensure minimal contribution from the unlabeled analyte.[10]

3.2. Concentration Verification

The concentration of the stock solution should be verified, for example, by comparing its response to a previously validated standard or through an independent analytical method.

3.3. Stability Assessment

The stability of the stock and working solutions should be evaluated under different storage conditions (e.g., room temperature, refrigerated, frozen) and for different durations to establish appropriate storage and handling procedures.

Data Presentation

The performance of the this compound internal standard should be validated as part of the overall bioanalytical method validation. Key parameters are summarized in the tables below.

Table 1: Stock Solution Information

ParameterSpecification
Compound NameThis compound
Lot NumberAs provided
Purity>98%
Isotopic Purity>98% Deuterium Incorporation
Storage Conditions-20°C in a sealed container
Retest Date1 year from preparation

Table 2: Representative Validation Parameters for a Quantitative Method Using the Deuterated Internal Standard

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.990.998
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
Matrix EffectCV ≤ 15%8.7%
RecoveryConsistent and reproducible85 ± 7%

Note: The example results are illustrative and will be specific to the validated analytical method.

Visualizations

Diagram 1: Proposed Synthesis Workflow

G cluster_synthesis Synthesis and Purification Start Start Precursor 4-oxo-dodecanoic acid Start->Precursor Obtain Reduction Reduction with NaBD4 Precursor->Reduction Lactonization Acid-catalyzed Cyclization Reduction->Lactonization Purification Column Chromatography Lactonization->Purification Characterization NMR, HRMS Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Diagram 2: Standard Solution Preparation and Use

G cluster_prep Standard Solution Preparation cluster_use Application in Quantitative Assay Deuterated_Standard This compound (Purity Verified) Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) Deuterated_Standard->Stock_Solution Working_Solution Prepare Working Solution (e.g., 10 µg/mL) Stock_Solution->Working_Solution QC_Check Quality Control Check (Concentration, Stability) Working_Solution->QC_Check Spiking Spike Working Solution into Samples, Calibrators, QCs QC_Check->Spiking If Passed Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE) Spiking->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for the preparation and use of standard solutions.

References

Application Notes: Quantitative Determination of γ-Lactones in Alcoholic Beverages using 5-Octyldihydrofuran-2(3H)-one-d2 by Stable Isotope Dilution Assay (SIDA) and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

γ-Lactones are a significant class of flavor compounds that contribute characteristic fruity, creamy, and coconut-like aromas to a wide range of food and beverage products, including alcoholic beverages such as wine and whisky. The accurate quantification of these compounds is crucial for quality control, product development, and flavor profile analysis. 5-Octyldihydrofuran-2(3H)-one (also known as γ-dodecalactone or whiskey lactone) is a key contributor to the characteristic aroma of many aged spirits. Stable Isotope Dilution Analysis (SIDA) using a deuterated internal standard is a highly accurate and precise method for the quantification of volatile and semi-volatile compounds. 5-Octyldihydrofuran-2(3H)-one-d2 (γ-dodecalactone-d2) serves as an ideal internal standard for the quantification of its non-deuterated analogue and other γ-lactones due to its similar chemical and physical properties, which allows for correction of matrix effects and variations in sample preparation and analysis.

This application note provides a detailed protocol for the determination of γ-lactones in alcoholic beverages using this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Data Presentation

The following table summarizes the typical concentration ranges of various γ-lactones found in different types of alcoholic beverages, as determined by Stable Isotope Dilution Analysis with GC-MS.

Flavor CompoundWine (µg/L)Whisky (µg/L)
γ-Hexalactone1 - 505 - 100
γ-Octalactone1 - 10010 - 500
γ-Nonalactone5 - 150[1][2]20 - 800
γ-Decalactone2 - 8050 - 1500
γ-Undecalactone0.5 - 2010 - 300
γ-Dodecalactone (Whiskey Lactone)0.1 - 10100 - 5000

Experimental Protocols

Materials and Reagents
  • Standards:

    • 5-Octyldihydrofuran-2(3H)-one (γ-Dodecalactone, >98% purity)

    • This compound (γ-Dodecalactone-d2, isotopic purity >98%)

    • Other γ-lactone standards (γ-hexalactone, γ-octalactone, γ-nonalactone, γ-decalactone, γ-undecalactone; >98% purity)

  • Solvents:

  • Solid-Phase Extraction (SPE) Cartridges:

    • Divinylbenzene/N-vinylpyrrolidone copolymer cartridges (e.g., Oasis HLB) or similar polymeric reversed-phase cartridges.

  • Other:

    • Sodium chloride (NaCl), analytical grade

    • Anhydrous sodium sulfate

Standard Solution Preparation
  • Stock Solutions (1000 mg/L): Prepare individual stock solutions of each γ-lactone standard and the deuterated internal standard in ethanol.

  • Calibration Standard Working Solutions: Prepare a series of calibration standards by diluting the stock solutions with a model wine solution (e.g., 12% ethanol in water, adjusted to pH 3.5 with tartaric acid) to cover the expected concentration range of the analytes in the samples. Each calibration standard must be spiked with a constant concentration of the this compound internal standard (e.g., 50 µg/L).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Spiking: To a 50 mL aliquot of the alcoholic beverage sample, add a known amount of the this compound internal standard solution to achieve a final concentration of 50 µg/L.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing: Wash the cartridge with 10 mL of ultrapure water to remove sugars, acids, and other polar interferences.

  • Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 10 minutes.

  • Elution: Elute the retained lactones with 5 mL of dichloromethane.

  • Drying and Concentration: Dry the eluate by passing it through a small column containing anhydrous sodium sulfate. Concentrate the eluate to a final volume of 200 µL under a gentle stream of nitrogen.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: 5 °C/min to 180 °C.

      • Ramp 2: 10 °C/min to 250 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantification Ions:

        • γ-Dodecalactone: m/z 85

        • γ-Dodecalactone-d2: m/z 87

        • (Select appropriate quantification and qualifier ions for other target lactones based on their mass spectra).

Quantification

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. Determine the concentration of the γ-lactones in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 50 mL Alcoholic Beverage spike Spike with this compound sample->spike sample_loading Sample Loading on SPE Cartridge spike->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol & Water) spe_conditioning->sample_loading washing Washing with Ultrapure Water sample_loading->washing drying_spe Drying SPE Cartridge washing->drying_spe elution Elution with Dichloromethane drying_spe->elution drying_eluate Drying Eluate with Na2SO4 elution->drying_eluate concentration Concentration to 200 µL drying_eluate->concentration gc_ms GC-MS Analysis concentration->gc_ms data_processing Data Processing (Peak Integration) gc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Experimental workflow for the determination of γ-lactones.

SIDA_principle Sample Sample containing unknown amount of analyte Mix Sample + Internal Standard Mixture Sample->Mix IS Known amount of deuterated internal standard (this compound) IS->Mix Analysis GC-MS Analysis Mix->Analysis Ratio Measure Peak Area Ratio (Analyte / Internal Standard) Analysis->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Result Determine Analyte Concentration Calibration->Result

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

References

Application Notes and Protocols for Metabolite Identification Using 5-Octyldihydrofuran-2(3H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of drug discovery and development, the comprehensive identification and quantification of metabolites are paramount for understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The use of stable isotope-labeled internal standards, particularly deuterated compounds, in conjunction with mass spectrometry-based metabolomics has become an indispensable tool for achieving accurate and precise measurements. 5-Octyldihydrofuran-2(3H)-one-d2, a deuterated form of the naturally occurring γ-lactone (γ-dodecalactone), serves as an ideal internal standard for the quantification of its unlabeled counterpart and related metabolites. Its near-identical chemical and physical properties to the endogenous analyte ensure that it effectively tracks the analyte through sample preparation and analysis, correcting for variability and matrix effects.

This document provides detailed application notes and protocols for the use of this compound in metabolite identification and quantification, targeting researchers, scientists, and drug development professionals.

Key Applications

  • Pharmacokinetic (PK) Studies: Accurate quantification of γ-dodecalactone in biological fluids (e.g., plasma, urine) to determine its pharmacokinetic parameters.

  • Metabolite Identification: Aiding in the identification of metabolic pathways involving γ-lactones by providing a stable, labeled internal standard.

  • Food and Beverage Analysis: Quantifying γ-dodecalactone, a significant flavor and aroma compound, in various food and beverage products.

  • Environmental Analysis: Monitoring the presence and levels of γ-dodecalactone in environmental samples.

Experimental Protocols

Protocol 1: Quantification of γ-Dodecalactone in Human Plasma using LC-MS/MS and this compound as an Internal Standard

This protocol describes a validated method for the sensitive and selective quantification of γ-dodecalactone in human plasma.

1. Materials and Reagents:

  • γ-Dodecalactone (analyte)

  • This compound (internal standard, IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve γ-dodecalactone in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Solid Phase Extraction - SPE):

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution and vortex briefly.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A suitable UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient tailored to the analyte's retention time (e.g., 20% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • γ-Dodecalactone: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized in-house. For γ-dodecalactone (C12H22O2, MW: 198.3), the protonated molecule [M+H]+ at m/z 199.2 would be the precursor ion. A common fragment ion is m/z 85.1, corresponding to the lactone ring cleavage. For the d2-labeled standard, the precursor ion would be m/z 201.2, and a corresponding fragment ion should be selected.)

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Sample Preparation for GC-MS Analysis of γ-Dodecalactone in Food Matrices

This protocol outlines a general procedure for the extraction of γ-dodecalactone from a solid or semi-solid food matrix for GC-MS analysis.

1. Materials and Reagents:

2. Sample Preparation:

  • Homogenize the food sample.

  • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

  • Add a known amount of the this compound internal standard solution.

  • Add 10 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

Quantitative Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of quantification. Below are tables summarizing typical validation parameters for an LC-MS/MS method for γ-dodecalactone in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 1585 - 115≤ 1585 - 115
Low QC3≤ 1090 - 110≤ 1090 - 110
Mid QC100≤ 1090 - 110≤ 1090 - 110
High QC800≤ 1090 - 110≤ 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC85 - 9588 - 980.95 - 1.050.98 - 1.02
High QC88 - 9890 - 1000.93 - 1.030.97 - 1.03

Visualizations

Metabolic Pathway of γ-Dodecalactone Biosynthesis

The biosynthesis of γ-dodecalactone typically involves the hydroxylation of fatty acids followed by lactonization.

G cluster_0 Fatty Acid Metabolism cluster_1 Hydroxylation cluster_2 Lactonization Fatty_Acid_Pool Fatty Acid Pool (e.g., Dodecanoic Acid) Hydroxylation Hydroxylation (Cytochrome P450 Monooxygenases) Fatty_Acid_Pool->Hydroxylation Hydroxy_Fatty_Acid 4-Hydroxydodecanoic Acid Hydroxylation->Hydroxy_Fatty_Acid Lactonization Spontaneous or Enzymatic Lactonization Hydroxy_Fatty_Acid->Lactonization gamma_Dodecalactone γ-Dodecalactone Lactonization->gamma_Dodecalactone

Caption: Biosynthesis of γ-Dodecalactone.

Experimental Workflow for Metabolite Quantification

This diagram illustrates the general workflow for quantifying a metabolite using a deuterated internal standard.

G Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Spiking with This compound Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., SPE) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Result Concentration of γ-Dodecalactone Data_Processing->Result

Caption: Workflow for metabolite quantification.

Logical Relationship of Stable Isotope Dilution Assay (SIDA)

This diagram explains the principle of the Stable Isotope Dilution Assay.

G Analyte Analyte (Unknown Amount) γ-Dodecalactone Mix Mixing Analyte->Mix IS Internal Standard (Known Amount) This compound IS->Mix Analysis LC-MS/MS Analysis Mix->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Quantification Quantify Analyte (via Calibration Curve) Ratio->Quantification

Caption: Principle of Stable Isotope Dilution Assay.

Application Notes and Protocols for Pharmacokinetic Studies Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, a comprehensive understanding of a drug's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental.[1] The precision and reliability of pharmacokinetic data form the basis for critical decisions regarding a drug candidate's safety and efficacy.[1] The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), has become the gold standard for bioanalysis.[2]

Deuterated standards are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[] This substitution makes the molecule heavier, allowing it to be distinguished by a mass spectrometer, while its chemical properties remain nearly identical to the drug being studied.[1] This unique characteristic allows the deuterated standard to serve as an ideal internal benchmark, co-eluting with the analyte and correcting for variability during sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[2][4]

These application notes provide detailed protocols for utilizing deuterated standards in pharmacokinetic studies to ensure the generation of high-quality, reliable, and reproducible data.

Core Principles and Advantages

The use of deuterated internal standards is predicated on their ability to mimic the behavior of the analyte throughout the analytical process.[1] By adding a known quantity of the deuterated standard to all samples, including calibration standards and quality controls, a ratio of the analyte to the internal standard can be reliably measured.[5] This ratio remains consistent even if sample loss occurs during extraction or if ionization efficiency fluctuates in the mass spectrometer.

Key Advantages:

  • Enhanced Accuracy and Precision: By normalizing for variations in sample preparation and instrument response, deuterated standards significantly improve the accuracy and precision of quantitative measurements.[6][7]

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte, either suppressing or enhancing the signal.[4] Since the deuterated standard is affected in the same way as the analyte, it effectively cancels out these matrix effects.[4]

  • Improved Method Robustness: The use of deuterated standards makes analytical methods more resilient to minor variations in experimental conditions, leading to more consistent results over time and across different laboratories.[6][8]

  • Regulatory Acceptance: Regulatory bodies such as the European Medicines Agency (EMA) have widely accepted the use of stable isotope-labeled internal standards in bioanalytical method validations.[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of a Drug in Human Plasma Using a Deuterated Internal Standard

This protocol outlines the general steps for developing and validating a robust LC-MS/MS method for the quantification of a drug in human plasma.

A. Materials and Reagents

  • Analytically pure reference standards of the drug and its deuterated analog.

  • Blank human plasma (with the same anticoagulant as the study samples).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.

B. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of the drug and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the drug stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of the deuterated IS at a concentration that provides an appropriate response in the mass spectrometer.

C. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for removing the majority of proteins from plasma samples.[5]

  • Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.[5]

  • Add 200 µL of the deuterated IS working solution in acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.[1]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.[5]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

D. LC-MS/MS Conditions

The following are example conditions and should be optimized for the specific analyte and its deuterated standard.

  • LC System: UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290).[5]

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo).[5]

  • LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[5]

  • Mobile Phase A: Water with 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

E. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.[2]

Protocol 2: Metabolite Identification Using a Deuterated Drug

This protocol outlines a method for identifying drug metabolites using a 1:1 mixture of the unlabeled drug and its deuterated version.

A. Incubation

  • Prepare a 1:1 molar ratio mixture of the unlabeled drug and its deuterated analog.

  • Incubate this mixture with a metabolically active system, such as human liver microsomes (HLMs), in the presence of necessary cofactors (e.g., NADPH).

  • Quench the reaction at various time points with a cold organic solvent like acetonitrile.[2]

B. Sample Preparation

  • Centrifuge the quenched samples to pellet the protein.[2]

  • Analyze the supernatant directly or after further cleanup if required.[2]

C. LC-MS/MS Analysis

  • Perform a full scan LC-MS analysis to screen for potential metabolites.

  • Metabolites derived from the drug will appear as doublet peaks in the mass spectrum, with a mass difference corresponding to the number of deuterium atoms in the labeled drug.[2]

  • Perform product ion scanning (MS/MS) on both peaks of the doublet. The fragmentation patterns should be similar, with a mass shift in the fragments containing the deuterium label, confirming the species as a drug-related metabolite.[2]

Data Presentation

Summarizing quantitative data in clear, structured tables is crucial for comparison and interpretation.

Table 1: Single-Dose Pharmacokinetic Parameters of a Hypothetical Drug and its Deuterated Analog.

ParameterDrug X (non-deuterated)Deutero-Drug X
Cmax (ng/mL) 85.292.5
Tmax (h) 1.52.0
AUC0-t (ng·h/mL) 432.8650.1
t1/2 (h) 4.27.8

Data is hypothetical and for illustrative purposes only.

Table 2: Bioanalytical Method Validation Summary for Drug X in Human Plasma using Deuterated Drug X as Internal Standard.

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15%4.2% - 8.9%
Inter-day Precision (%CV) ≤ 15%6.5% - 11.2%
Accuracy (% Bias) Within ±15%-5.8% to 7.3%
Matrix Effect CV ≤ 15%9.8%
Recovery Consistent and reproducible85% - 92%

Data is hypothetical and for illustrative purposes only.

Visualizations

Diagrams are provided to illustrate key workflows and logical relationships.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Standard, QC, Unknown) add_is Add Deuterated Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Concentrations curve->quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

G cluster_left Analyte & IS in Sample cluster_middle LC-MS/MS System cluster_right Quantification Analyte Analyte (Drug X) LC Co-elution in LC Analyte->LC IS Internal Standard (Deuterated Drug X) IS->LC MS Differential Detection in MS LC->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Concentration Accurate Concentration Ratio->Concentration Corrects for Variability

Caption: Logical relationship for quantification using a deuterated internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing isotopic exchange in deuterated standards. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern in quantitative analysis?

A1: Isotopic exchange, often referred to as back-exchange, is a chemical process where deuterium (B1214612) atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This is a significant concern in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because the accuracy of the method relies on the mass difference between the analyte and the deuterated IS.[2] If the IS loses its deuterium labels, it can lead to two major problems:

  • Underestimation of the Internal Standard: A decrease in the deuterated IS signal results in an artificially high analyte-to-IS ratio.[2]

  • Overestimation of the Analyte: The back-exchanged IS can be detected as the unlabeled analyte, leading to a false positive signal and an overestimation of the analyte's concentration.[1][2]

Q2: Which factors have the most significant impact on the rate of isotopic exchange?

A2: The stability of deuterium labels is influenced by several environmental and structural factors. The most critical are:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5-3 and increases significantly in basic or strongly acidic conditions.[3][4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[5]

  • Solvent Composition: Protic solvents, such as water and methanol (B129727), contain exchangeable protons and can facilitate the loss of deuterium from the standard.[1]

  • Position of the Deuterium Label: The location of the deuterium atom on the molecule is crucial. Deuterium atoms on heteroatoms (e.g., -OD, -ND, -SD) are highly susceptible to exchange. Deuterium atoms on carbon atoms adjacent to carbonyl groups can also be labile, especially under acidic or basic conditions.[1][3]

Q3: What are the best practices for storing and handling deuterated standards to ensure their stability?

A3: Proper storage and handling are critical to prevent isotopic exchange and degradation. Key recommendations include:

  • Storage Conditions: Store deuterated standards at low temperatures, typically -20°C or colder for long-term storage, in a desiccator to protect from moisture.[6] For solutions, store in well-sealed, airtight vials at low temperatures (2-8°C or -20°C) and protect from light, especially for photosensitive compounds.[6][7] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

  • Solvent Choice: Use high-purity aprotic solvents like acetonitrile (B52724) or methanol for reconstituting and preparing stock solutions.[6] Avoid acidic or basic aqueous solutions.

  • Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation.[6] Handle standards in a dry, inert atmosphere (e.g., under dry nitrogen or argon) whenever possible.[7]

  • Solution Preparation: Prepare working solutions fresh as needed. If they must be stored, their stability should be thoroughly evaluated under the intended storage conditions.

Troubleshooting Guides

Issue 1: I am observing a gradual decrease in the mass-to-charge ratio (m/z) of my deuterated internal standard over a series of injections.

This is a classic sign of back-exchange, where deuterium atoms on your standard are being replaced by protons from the surrounding environment. The most common culprits are the solvent, pH, and temperature.

Troubleshooting Steps:

  • Evaluate Solvent and pH:

    • If possible, use aprotic solvents for sample preparation and reconstitution.

    • Minimize the time the standard is in protic solvents.

    • Ensure the pH of your mobile phase and sample diluent is in the optimal range to minimize exchange (typically pH 2.5-3).[3] Avoid strongly acidic or basic conditions.

  • Control Temperature:

    • Keep your samples, standards, and autosampler cooled. Lower temperatures significantly slow down the rate of exchange.[5]

  • Review the Certificate of Analysis:

    • Check the position of the deuterium labels on your standard. If they are in labile positions (e.g., on heteroatoms or alpha to a carbonyl), the standard is more prone to exchange.[3]

    • Consider using a standard with deuterium labels in more stable positions if back-exchange is persistent.

Issue 2: My calibration curve is non-linear.

Non-linearity in the calibration curve can be related to issues with the deuterated internal standard.

Troubleshooting Steps:

  • Verify Isotopic Purity:

    • Consult the certificate of analysis for the isotopic purity of your deuterated standard. The presence of unlabeled analyte as an impurity can affect the response, especially at different concentrations.

    • If you suspect impurities, you may need to perform an independent assessment of the isotopic purity.

  • Check for Isobaric Interferences:

    • Analyze a blank sample spiked only with your analyte to check for any contribution to the internal standard's mass channel. This is particularly important if you are using a standard with a low number of deuterium labels.

  • Optimize Internal Standard Concentration:

    • Ensure the concentration of the internal standard is appropriate and consistent across all samples and calibrators.

Quantitative Data Summary

The following tables summarize the impact of pH and temperature on the stability of a deuterated standard. The data is illustrative and based on general trends observed in stability studies.

Table 1: Influence of pH on Isotopic Exchange

pHIncubation Time (hours)Temperature (°C)% Back-Exchange (Illustrative)
2.52425< 1%
5.024255 - 10%
7.4242515 - 25%
9.02425> 40%

Table 2: Influence of Temperature on Isotopic Exchange

Temperature (°C)Incubation Time (hours)pH% Back-Exchange (Illustrative)
4247.4< 5%
25247.415 - 25%
37247.4> 35%

Experimental Protocols

Protocol 1: Evaluating the Stability of a Deuterated Internal Standard

Objective: To assess the stability of a deuterated internal standard under specific analytical conditions by incubating it in the sample matrix and solvent over time.

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.

  • Prepare Incubated Samples:

    • Matrix Stability: Spike the IS into the blank matrix and incubate at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 4, 8, 24 hours).

    • Solvent Stability: Spike the IS into your sample reconstitution solvent and incubate under similar conditions as the matrix stability samples.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal suggests degradation or exchange.[3]

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[3]

Visualizations

Troubleshooting_Isotopic_Exchange start Symptom: Decreased IS Signal or Non-Linear Calibration check_purity Step 1: Verify IS Purity - Check Certificate of Analysis - Analyze IS solution for unlabeled analyte start->check_purity check_conditions Step 2: Evaluate Experimental Conditions - pH of mobile phase/solvents - Temperature of samples/autosampler - Protic vs. Aprotic solvents check_purity->check_conditions Purity OK replace_standard Action: Replace Standard - Source a new lot of the IS - Choose a standard with more stable labels - Consider a 13C-labeled standard check_purity->replace_standard Impurity Found check_label_position Step 3: Review Label Stability - Check Certificate of Analysis for label position - Are labels on heteroatoms or alpha to carbonyls? check_conditions->check_label_position Conditions Optimal optimize_conditions Action: Optimize Conditions - Adjust pH to 2.5-3 - Cool samples and autosampler - Use aprotic solvents check_conditions->optimize_conditions Sub-optimal Conditions check_label_position->replace_standard Labile Labels resolved Issue Resolved check_label_position->resolved Labels Stable optimize_conditions->resolved replace_standard->resolved Stability_Protocol_Workflow start Objective: Assess IS Stability prep_samples 1. Prepare Samples - T=0 (Matrix & Solvent) - Incubated (Matrix & Solvent)  - Vary Time & Temperature start->prep_samples process_samples 2. Process Samples - Follow standard extraction protocol prep_samples->process_samples lcms_analysis 3. LC-MS/MS Analysis - Monitor IS and analyte m/z channels process_samples->lcms_analysis data_analysis 4. Data Analysis - Compare IS peak area to T=0 - Look for analyte peak in IS channel lcms_analysis->data_analysis interpretation Interpretation - Significant decrease in IS signal? - Presence of analyte peak? data_analysis->interpretation conclusion Conclusion: IS is Stable or Unstable under tested conditions interpretation->conclusion

References

Technical Support Center: Correcting for Chromatografic Shifts of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to chromatographic shifts observed when using deuterated compounds, particularly deuterated internal standards in LC-MS applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my deuterated internal standard eluting at a different retention time than my non-deuterated analyte?

This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][2] It is an expected behavior resulting from subtle differences in the physicochemical properties between the deuterated and non-deuterated molecules. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a smaller molecular volume and reduced van der Waals interactions.[2] These differences can slightly decrease the compound's lipophilicity, causing weaker interactions with the non-polar stationary phase and therefore earlier elution.[3]

Q2: Can the number and position of deuterium (B1214612) atoms influence the shift?

Yes, both factors are significant.

  • Number of Deuterium Atoms: The magnitude of the retention time shift is often proportional to the number of deuterium atoms in the molecule.[2] A greater number of deuterium atoms generally leads to a larger shift.[3]

  • Position of Deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and interaction with the stationary phase, thereby influencing the extent of the isotope effect.[2][3]

Q3: My deuterated standard and analyte used to co-elute, but now I'm observing a separation. What could be the cause?

A sudden or gradual shift when co-elution was previously achieved often points to a change in the chromatographic system rather than the inherent isotope effect.[3] Common causes include:

  • Column Temperature Fluctuations: Inconsistent column temperature can alter mobile phase viscosity and analyte-stationary phase interactions, leading to retention time shifts.[3][5] An increase in temperature generally shortens retention times.[3][6]

  • Mobile Phase Inconsistencies: Errors in the preparation of the mobile phase, such as incorrect solvent ratios or pH, can lead to significant retention time shifts.[2] The degradation or evaporation of the mobile phase over time can also be a factor.

  • Column Degradation: Over time, columns can lose their stationary phase or become contaminated, which can alter selectivity and lead to shifts in retention time.

  • System Pressure Fluctuations: An unstable pump or a blockage in the system can cause pressure fluctuations, affecting retention time stability.

Q4: Why is it critical for my deuterated internal standard to co-elute with the analyte?

For a deuterated internal standard to accurately correct for variations, it must behave as identically to the analyte as possible throughout the entire analytical process. This includes co-elution from the chromatography column. If the analyte and the internal standard separate, they may be exposed to different regions of co-eluting matrix components as they enter the mass spectrometer source.[2] This can lead to different degrees of ion suppression or enhancement, compromising the accuracy and precision of the quantification. Ensuring complete or near-complete co-elution is critical for eliminating these differential matrix effects.[7]

Troubleshooting and Optimization Workflow

When an unexpected chromatographic shift is observed, a systematic approach can help identify and resolve the issue efficiently.

G start Shift Observed Between Analyte and Deuterated IS check_history Did they co-elute previously? start->check_history system_issue Potential System Drift check_history->system_issue  Yes isotope_effect Inherent Isotope Effect check_history->isotope_effect  No check_temp Verify Column Temperature Stability system_issue->check_temp check_mp Check Mobile Phase (Age, Composition, pH) check_temp->check_mp check_column Assess Column Health (Age, Pressure, Performance) check_mp->check_column resolve_system Rectify System Issue: Stabilize Temp, Remake MP, Replace Column check_column->resolve_system method_dev Method Development Required To Minimize Shift isotope_effect->method_dev adjust_temp Optimize Column Temperature method_dev->adjust_temp adjust_mp Adjust Mobile Phase (Organic %, Modifier, pH) method_dev->adjust_mp change_column Test Different Stationary Phase method_dev->change_column resolve_method Implement Optimized Method for Co-elution adjust_temp->resolve_method adjust_mp->resolve_method change_column->resolve_method

Caption: A logical workflow for troubleshooting retention time shifts.

Quantitative Data Summary

The magnitude of the deuterium isotope effect can vary based on the compound and the chromatographic conditions. While a universal value cannot be given, the following table provides a hypothetical but realistic example of observed shifts.

Parameter ChangedCondition ACondition BRetention Time Analyte (min)Retention Time d3-IS (min)Shift Δt_R (sec)
Temperature 30°C45°C5.255.212.4
4.804.781.2
Organic Modifier AcetonitrileMethanol (B129727)6.106.043.6
6.556.512.4
Gradient Slope 5-95% in 5 min5-95% in 10 min4.304.271.8
7.807.762.4

As shown, increasing temperature and using methanol as a modifier tended to reduce the chromatographic shift in this example.

Experimental Protocols

Protocol 1: Method Optimization to Minimize Isotope Effect

This protocol outlines steps to systematically adjust chromatographic parameters to achieve co-elution of an analyte and its deuterated internal standard.

Objective: To minimize the retention time difference (Δt_R) between a target analyte and its deuterated internal standard to ensure accurate quantification.

Methodology:

  • Baseline Assessment:

    • Establish your current analytical method.

    • Inject a solution containing both the non-deuterated analyte and the deuterated internal standard.

    • Accurately measure the retention time of each peak and calculate the initial Δt_R.

  • Column Temperature Optimization:

    • Set the column oven to a starting temperature (e.g., 30°C). Run the analysis and record Δt_R.

    • Increase the temperature in increments (e.g., 5°C) up to a reasonable maximum for the column (e.g., 50°C).[8]

    • At each temperature point, inject the sample and record the new Δt_R.[5]

    • Plot Δt_R versus temperature to identify the temperature that provides the minimum separation. Generally, higher temperatures reduce retention and can decrease the shift.[6]

  • Mobile Phase Composition Adjustment:

    • Organic Modifier: If using acetonitrile, prepare mobile phases with methanol at the same percentage and vice versa. Compare the Δt_R obtained with each solvent.[2]

    • Solvent Strength: Systematically vary the percentage of the organic solvent by small increments (e.g., ±1-2%). Measure the impact on Δt_R.

    • pH Modification: For ionizable compounds, prepare mobile phases with slightly different pH values (e.g., ±0.2 pH units) using appropriate buffers or modifiers like formic or acetic acid.[2][9] Analyze the sample at each pH to see how it influences the separation.

  • Data Analysis and Selection:

    • Compare the Δt_R values from all experimental conditions.

    • Select the combination of temperature and mobile phase composition that minimizes the chromatographic shift while maintaining acceptable peak shape and resolution from other sample components.

G start Establish Baseline Δt_R with Current Method step1 Step 1: Vary Column Temperature (e.g., 30-50°C) start->step1 step2 Step 2: Adjust Mobile Phase (Organic Solvent Type & %) step1->step2 step3 Step 3: Modify Mobile Phase pH (For Ionizable Compounds) step2->step3 analyze Analyze Δt_R and Peak Shape Under Each Condition step3->analyze end Select Optimal Conditions for Co-elution analyze->end

Caption: Experimental workflow for assessing the impact of deuteration on retention time.[10]

References

Technical Support Center: Analysis of 5-Octyldihydrofuran-2(3H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of 5-Octyldihydrofuran-2(3H)-one-d2 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound in biological matrices?

A1: The primary challenges are associated with matrix effects, which can lead to ion suppression or enhancement during mass spectrometry analysis. Biological matrices like plasma contain numerous endogenous components (e.g., phospholipids, salts, and proteins) that can co-elute with the analyte and interfere with its ionization, leading to inaccurate and irreproducible results.[1] Additionally, as a deuterated internal standard, chromatographic separation from the unlabeled analyte can sometimes occur, a phenomenon known as the isotope effect, which may lead to differential matrix effects.

Q2: Why is a deuterated internal standard like this compound used in our analysis?

A2: A deuterated internal standard is used to improve the accuracy and precision of quantification. Ideally, a stable isotope-labeled (SIL) internal standard, such as this compound, has nearly identical physicochemical properties to the unlabeled analyte of interest. This means it should co-elute chromatographically and experience the same degree of matrix effects. By comparing the signal of the analyte to the known concentration of the internal standard, variations in sample preparation and instrument response can be effectively normalized.

Q3: I am observing a chromatographic shift between my analyte and the this compound internal standard. Is this normal and how can I address it?

A3: A slight chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect".[2][3] This occurs because the substitution of hydrogen with deuterium (B1214612) can slightly alter the molecule's physicochemical properties. While often minor, this can be problematic if the two compounds elute in a region of the chromatogram with varying matrix effects.[2] To address this, you can try modifying the chromatographic conditions, such as adjusting the mobile phase composition or the gradient slope, to minimize the separation.[1]

Q4: My internal standard signal for this compound is inconsistent or declining across my analytical run. What are the potential causes?

A4: An inconsistent or declining internal standard signal can be caused by several factors. These include inconsistencies in sample preparation, degradation of the internal standard in the sample or stock solution, or contamination of the LC-MS system. It is also possible that the analyte and internal standard are interacting in a way that affects their ionization efficiency. A systematic approach to troubleshooting is recommended to identify the root cause.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape for Analyte and/or Internal Standard

Symptoms:

  • Peak fronting, tailing, or splitting in the chromatogram.

Possible Causes & Solutions:

CauseSolution
Column Issues: Contamination or partial clogging of the column frit. A void may have formed in the column.[1]Action: Replace the column. Ensure the mobile phase pH is within the column's recommended operating range to prevent silica (B1680970) dissolution.[1]
Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase.[1]Action: Reconstitute the sample in a solvent that is of equal or lesser strength than the initial mobile phase.
Secondary Interactions: The analyte is interacting with the stationary phase in an undesirable way.[1]Action: Modify the mobile phase by adding a small amount of a competing agent or adjusting the pH.
Extra-Column Effects: Issues with tubing, fittings, or the detector cell are causing band broadening.[1]Action: Inspect all tubing and fittings for leaks or blockages. Ensure connections are properly made.
Issue 2: Significant Ion Suppression or Enhancement

Symptoms:

  • Low signal intensity for the analyte and internal standard.

  • Inconsistent analyte-to-internal-standard ratios across replicates.

Possible Causes & Solutions:

CauseSolution
Inadequate Sample Cleanup: High levels of matrix components (e.g., phospholipids) are co-eluting with the analyte.Action: Optimize the sample preparation method. Consider a more rigorous technique like solid-phase extraction (SPE) instead of protein precipitation.[4][5]
Chromatographic Co-elution: Matrix components are not being chromatographically resolved from the analyte.Action: Modify the chromatographic gradient to better separate the analyte from interfering matrix components.
Ion Source Contamination: The mass spectrometer's ion source is dirty, leading to reduced ionization efficiency.Action: Clean the ion source according to the manufacturer's recommendations.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of 5-Octyldihydrofuran-2(3H)-one.

Protocol 1: Sample Preparation using Protein Precipitation
  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (concentration will depend on the specific assay requirements).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
ParameterCondition
LC System: Agilent 1290 Infinity II or equivalent
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
MS System: Sciex Triple Quad 6500+ or equivalent
Ionization Mode: Electrospray Ionization (ESI), Positive
MRM Transitions: To be optimized for the specific analyte and internal standard.
Ion Source Gas 1: 50 psi
Ion Source Gas 2: 60 psi
Curtain Gas: 35 psi
Temperature: 550°C
IonSpray Voltage: 5500 V

Quantitative Data Summary

The following tables present representative data for a typical method validation of 5-Octyldihydrofuran-2(3H)-one analysis.

Table 1: Calibration Curve Performance

Concentration (ng/mL)Mean Accuracy (%)Precision (%CV)
198.54.2
5101.23.1
2599.82.5
100102.11.8
500100.51.5
100099.11.9

Table 2: Matrix Effect Assessment

Analyte Concentration (ng/mL)Matrix FactorInternal Standard Normalized Matrix Factor
Low QC (3 ng/mL)0.850.98
High QC (800 ng/mL)0.820.97

A Matrix Factor < 1 indicates ion suppression, > 1 indicates ion enhancement. An IS Normalized Matrix Factor close to 1 indicates effective compensation by the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (d2) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chroma Chromatographic Separation inject->chroma ms_detect Mass Spectrometric Detection chroma->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify report Generate Report quantify->report troubleshooting_workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape signal_intensity Low/Inconsistent Signal? peak_shape->signal_intensity No check_column Check/Replace Column peak_shape->check_column Yes optimize_prep Optimize Sample Prep signal_intensity->optimize_prep Yes resolve Problem Resolved signal_intensity->resolve No check_solvent Check Injection Solvent check_column->check_solvent check_solvent->resolve clean_source Clean Ion Source optimize_prep->clean_source clean_source->resolve

References

Technical Support Center: Optimizing Analysis of 5-Octyldihydrofuran-2(3H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of 5-Octyldihydrofuran-2(3H)-one-d2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantitative analysis of this compound?

A1: Gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for the analysis of this compound, which is a volatile to semi-volatile compound.[1][2] GC provides excellent separation of the analyte from complex matrices, and MS offers high sensitivity and selectivity for detection and quantification.

Q2: My deuterated internal standard (this compound) has a slightly different retention time than the non-deuterated analyte. Is this a cause for concern?

A2: A small shift in retention time between a deuterated internal standard and its non-deuterated analog is a known phenomenon called the "isotope effect" and is not necessarily a problem.[3] However, it is crucial to ensure that the chromatographic resolution is sufficient to prevent any co-eluting matrix components from interfering with either the analyte or the internal standard. If significant interference is observed, further optimization of the chromatographic method is required.

Q3: What are the common causes of poor peak shape (e.g., tailing or fronting) for lactones in GC analysis?

A3: Poor peak shape for lactones can be attributed to several factors:

  • Active sites in the GC system: Lactones can interact with active sites in the injector liner, column, or detector, leading to peak tailing. Using deactivated liners and high-quality, inert columns is crucial.

  • Improper injection technique: Too slow or too fast of an injection can lead to band broadening and distorted peak shapes.

  • Column overload: Injecting too much sample can saturate the column, resulting in fronting peaks.

  • Inappropriate oven temperature: A starting oven temperature that is too high can cause poor focusing of the analytes on the column, leading to broad peaks.

Q4: Can this compound undergo deuterium-hydrogen exchange during analysis?

A4: While the deuterium (B1214612) atoms on the aliphatic chain of this compound are generally stable, deuterium-hydrogen exchange can potentially occur under certain conditions, such as in highly acidic or basic environments, or in the presence of certain catalysts. It is important to maintain neutral pH conditions during sample preparation and analysis to minimize this risk.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal for the Analyte and/or Internal Standard
Potential Cause Troubleshooting Step
Injector/Inlet Problems - Verify the injector temperature is appropriate (e.g., 250 °C).- Check for leaks in the injector septum and fittings.- Ensure the syringe is functioning correctly and injecting the full sample volume.
Column Issues - Confirm the column is properly installed and not broken.- Check for severe column bleed, which can indicate degradation.
Mass Spectrometer Issues - Ensure the MS is properly tuned.- Verify that the correct ions are being monitored in SIM or MRM mode.- Check for a dirty ion source.
Sample Preparation - Verify that the extraction procedure is efficient and reproducible.- Ensure the final sample concentration is within the instrument's detection limits.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Troubleshooting Step
Active Sites in the System - Use a new, deactivated injector liner.- Condition the GC column according to the manufacturer's instructions.- Trim the first few centimeters of the column to remove any active sites.
Improper Chromatography - Optimize the initial oven temperature to be slightly below the boiling point of the solvent.- Adjust the oven temperature ramp rate to ensure proper separation.- Check the carrier gas flow rate.
Sample Overload - Dilute the sample.- Use a split injection instead of splitless.
Issue 3: Inaccurate or Non-Reproducible Quantitative Results
Potential Cause Troubleshooting Step
Internal Standard Issues - Verify the concentration and purity of the deuterated internal standard.- Ensure precise and consistent addition of the internal standard to all samples and standards.
Matrix Effects - Perform a matrix effect study by comparing the response of the analyte in a clean solvent versus a sample matrix.- If significant matrix effects are present, improve the sample cleanup procedure (e.g., using solid-phase extraction).
Calibration Curve - Ensure the calibration curve is linear over the desired concentration range.- Prepare fresh calibration standards.
Integration Parameters - Review the peak integration parameters to ensure they are consistent and accurate for all chromatograms.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general starting point for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

Parameter Value
Column HP-Innowax (30 m x 0.25 mm, 0.25 µm) or equivalent polar column[1]
Injector Temperature 250 °C[1]
Injection Mode Splitless (1 µL)[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Oven Program 50 °C (hold 1 min), ramp to 250 °C at 12 °C/min, hold for 3.33 min[4]

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Ion Source Temperature 230 °C[5]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions Determine the characteristic ions for 5-Octyldihydrofuran-2(3H)-one and its d2 variant through a full scan analysis of a standard. A common fragment for γ-lactones is m/z 85.[5]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting the analyte from a liquid matrix.

Materials:

  • Sample containing 5-Octyldihydrofuran-2(3H)-one

  • This compound internal standard solution

  • Extraction solvent (e.g., diethyl ether, hexane)

  • Anhydrous sodium sulfate (B86663)

  • Vials and centrifuge

Procedure:

  • To a known volume of the sample, add a precise amount of the this compound internal standard solution.

  • Add an equal volume of the extraction solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic (top) layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • The extract is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

troubleshooting_logic cluster_is Internal Standard Checks cluster_cal Calibration Checks cluster_matrix Matrix Effect Checks cluster_system System Performance Checks Problem Inaccurate or Irreproducible Results Check_IS Verify Internal Standard Addition Problem->Check_IS Check_Cal Evaluate Calibration Curve Problem->Check_Cal Check_Matrix Investigate Matrix Effects Problem->Check_Matrix Check_System Assess GC-MS Performance Problem->Check_System IS_Conc Correct Concentration? Check_IS->IS_Conc IS_Purity High Purity? Check_IS->IS_Purity IS_Addition Consistent Volume? Check_IS->IS_Addition Cal_Linearity Good Linearity (r² > 0.99)? Check_Cal->Cal_Linearity Cal_Range Analyte within Range? Check_Cal->Cal_Range Cal_Fresh Standards Freshly Prepared? Check_Cal->Cal_Fresh Matrix_Spike Spike Recovery Acceptable? Check_Matrix->Matrix_Spike Matrix_Cleanup Sufficient Sample Cleanup? Check_Matrix->Matrix_Cleanup System_Leak No Leaks? Check_System->System_Leak System_Peak Good Peak Shape? Check_System->System_Peak System_Tune MS Tune OK? Check_System->System_Tune

Caption: Troubleshooting logic for inaccurate quantitative results.

References

improving peak shape of 5-Octyldihydrofuran-2(3H)-one-d2 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Octyldihydrofuran-2(3H)-one-d2

Welcome to the technical support center for the chromatographic analysis of this compound. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you achieve optimal peak shape and reliable quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape, including tailing, fronting, and splitting, can arise from several factors. For a lactone derivative like this compound, common causes include column overload, inappropriate solvent for sample dissolution, secondary interactions with the stationary phase, or issues with the chromatographic system itself.[1][2][3]

Q2: My peak is fronting. What is the likely cause and solution?

Peak fronting, where the front of the peak is less steep than the back, is often caused by column overload, where too much sample is injected.[1][4] It can also result from a mismatch between the sample solvent and the mobile phase or column degradation.[4][5] The primary solution is to reduce the injection volume or dilute the sample.[1][4]

Q3: I am observing peak tailing. How can I fix this?

Peak tailing is characterized by a trailing edge that extends from the peak. This is frequently caused by active sites on the column interacting with the analyte, especially if the analyte has polar functional groups.[3] Other causes include column contamination or a dead volume in the system.[6] To fix this, consider using a highly deactivated (end-capped) column, adjusting the mobile phase pH, or performing regular column maintenance like trimming the column in GC.[7][8][9]

Q4: Can the choice of column significantly impact the peak shape for this compound?

Yes, column selection is critical. For furanone derivatives, C18 columns are commonly used in High-Performance Liquid Chromatography (HPLC).[10][11] In Gas Chromatography (GC), a mid-polarity column is often a good starting point. The choice of a modern, highly inert, and well-deactivated column can significantly minimize peak tailing by reducing unwanted secondary interactions.[12]

Q5: How does the injection technique affect my results?

Your injection technique is crucial for achieving sharp, symmetrical peaks. In GC, a rapid and smooth manual injection is important.[13] For both GC and HPLC, injecting a large volume of a sample solvent that is stronger than the mobile phase can cause significant peak distortion.[14][15][16] Always aim to dissolve your sample in the mobile phase or a weaker solvent if possible.[17]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak shape issues for this compound.

Peak Fronting Issues

Peak fronting is typically a sign of overloading the column or poor sample solubility.[1]

Troubleshooting Steps:

  • Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves with dilution, the original issue was mass overload.[4]

  • Decrease Injection Volume: If dilution is not an option, reduce the injection volume. A smaller injection volume can prevent overloading.[18]

  • Check Sample Solvent: Ensure your sample is completely dissolved. If the sample solvent is much stronger than the mobile phase (in HPLC) or incompatible with the stationary phase (in GC), it can cause fronting.[4][5] Try dissolving the sample in the initial mobile phase.[17]

  • Inspect the Column: A physical deformation or void at the head of the column can also lead to fronting.[1][19] This is a more severe issue that may require column replacement.

Logical Workflow for Troubleshooting Peak Fronting

G start Peak Fronting Observed overload Is the sample concentration too high? start->overload reduce_conc Dilute Sample & Re-inject overload->reduce_conc Yes solvent_issue Is the sample solvent stronger than the mobile phase? overload->solvent_issue No reduce_conc->solvent_issue No improvement solution Problem Solved reduce_conc->solution Peak shape improves change_solvent Dissolve sample in mobile phase or weaker solvent solvent_issue->change_solvent Yes column_issue Is the column old or showing high backpressure? solvent_issue->column_issue No change_solvent->column_issue No improvement change_solvent->solution Peak shape improves replace_column Inspect and Replace Column column_issue->replace_column Yes column_issue->solution No, consult instrument manual replace_column->solution G start Initial Method with Poor Peak Shape select_column Step 1: Column Selection (e.g., Inert C18 for HPLC, Mid-polarity for GC) start->select_column optimize_mobile Step 2: Mobile Phase / Carrier Gas (Adjust pH, Gradient / Flow Rate) select_column->optimize_mobile optimize_temp Step 3: Temperature Optimization (Oven/Column Heater) optimize_mobile->optimize_temp optimize_injection Step 4: Injection Parameters (Volume, Solvent, Inlet Temp) optimize_temp->optimize_injection validation Step 5: Method Validation (Assess Symmetry, Resolution, Repeatability) optimize_injection->validation validation->select_column Criteria Not Met (Re-evaluate) final_method Optimized Method validation->final_method Criteria Met

References

preventing degradation of 5-Octyldihydrofuran-2(3H)-one-d2 in samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of 5-Octyldihydrofuran-2(3H)-one-d2 (also known as γ-Laurolactone-d2). Maintaining the chemical and isotopic integrity of this compound is critical for accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are hydrolysis of the lactone ring and hydrogen-deuterium (H-D) exchange. Lactones, which are cyclic esters, are susceptible to ring-opening hydrolysis to form the corresponding hydroxycarboxylic acid, a reaction that can be catalyzed by acidic or basic conditions.[1][2] H-D exchange can occur in the presence of protic solvents or atmospheric moisture, compromising the isotopic purity of the standard by replacing deuterium (B1214612) atoms with hydrogen.[3][4]

Q2: What are the ideal storage and handling conditions for this compound?

A2: Proper storage is crucial to prevent both chemical and isotopic degradation.[3] The compound should be stored in a cool, dry, and dark environment under an inert atmosphere.[3][5] Key recommendations are summarized in the table below.

Q3: How can I prevent hydrolysis of the lactone ring during sample preparation and analysis?

A3: To prevent hydrolysis, it is essential to control the pH and minimize exposure to water.[6] Using anhydrous, aprotic solvents for dissolution is recommended. If aqueous solutions are necessary, they should be buffered to a neutral or slightly acidic pH. A significant cause of in-vial degradation is the leaching of sodium from certain types of glass vials, which can raise the pH of the sample diluent and catalyze hydrolysis. Using low-leachate or certified pH-control vials can mitigate this issue.

Q4: What is H-D exchange and how can it be minimized?

A4: H-D exchange is a chemical reaction where a deuterium atom in your compound is swapped with a hydrogen atom from the environment, typically from water.[3][4] Since many deuterated compounds are hygroscopic (readily absorb moisture), this is a common issue.[3][5] To minimize H-D exchange:

  • Handle the compound under a dry, inert atmosphere like argon or nitrogen.[5]

  • Use thoroughly dried glassware, baked in an oven and cooled in a desiccator.[4]

  • Store the compound in tightly sealed containers, with single-use ampoules being ideal.[3][5]

  • Always allow the container to equilibrate to room temperature before opening to prevent condensation.[5]

Q5: My analytical results show an unexpected peak. How can I determine if it's a degradation product?

A5: Mass spectrometry (LC-MS or GC-MS) is a powerful tool for identifying degradation products.[1] Hydrolysis of the lactone ring will result in the addition of a water molecule (H₂O), leading to a product with a mass increase of approximately 18 Da compared to the parent compound. Loss of the deuterium label through H-D exchange would result in a mass shift corresponding to the number of deuterium atoms exchanged. ¹H NMR spectroscopy can also be used to assess isotopic purity by quantifying any residual proton signals at the sites of deuteration.[5]

Q6: What is the best way to prepare a stock solution to ensure stability?

A6: To prepare a stable stock solution, allow the vial of the solid compound to reach room temperature in a desiccator before opening.[5] Under an inert atmosphere, weigh the desired amount and dissolve it in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile (B52724), ethyl acetate) in a Class A volumetric flask. For long-term storage, the solution should be transferred to a clean, dry amber vial with a PTFE-lined cap and stored at low temperatures (e.g., -20°C).[3] It is advisable to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.[7]

Visualizing Degradation and Prevention

parent parent pathway pathway product product A This compound B Hydrolysis (+H₂O) A->B C H-D Exchange (+H, -D) A->C D Degradation Product (4-Hydroxydodecanoic acid-d2) B->D E Isotopically Impure Product (Loss of Label) C->E

Caption: Primary degradation pathways for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue Observed Potential Cause Recommended Solution & Action Steps
Loss of Isotopic Purity (e.g., MS shows peaks for -d1 and -d0 species)Hydrogen-Deuterium (H-D) Exchange due to exposure to moisture or protic solvents.[4]Improve Moisture Control: 1. Handle the compound in a glove box under N₂ or Ar.[5]2. Ensure all solvents are anhydrous and glassware is oven-dried.[4]3. Use fresh vials with tight-fitting septa for solutions.
Appearance of a New Peak with Mass +18 Da Hydrolysis of the Lactone Ring due to water contamination or non-neutral pH.Prevent Hydrolysis: 1. Use certified low-leachate vials to prevent basic pH shifts.2. Verify the purity and water content of your solvents.3. If using aqueous mobile phases, ensure they are fresh and buffered if necessary.[6]
Increased Viscosity of Sample or Standard Polymerization of the lactone.[8][9]Ensure Proper Storage: 1. Confirm that the compound is stored at the recommended low temperature.2. Avoid prolonged storage at room temperature.3. Prepare fresh solutions from solid material if polymerization is suspected.
Inconsistent Signal Intensity or Low Recovery Adsorption to Labware or partial degradation.[7]Optimize Sample Handling: 1. Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware.2. Add a small amount of an organic solvent to reduce non-specific binding.[7]3. Re-evaluate storage conditions to rule out degradation.[3]

Experimental Protocols

Protocol 1: Recommended Storage and Handling

This protocol is designed to maximize the shelf-life and integrity of the compound.

  • Receiving and Initial Storage: Upon receipt, inspect the container for damage. Store the unopened container at the manufacturer-recommended temperature, typically 2-8°C or -20°C for long-term storage.[5]

  • Dispensing Solid Compound:

    • Place the sealed container in a desiccator and allow it to equilibrate to ambient room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid.[5]

    • Transfer the container to a dry, inert atmosphere (e.g., a nitrogen or argon-filled glove box).

    • Open the container and quickly weigh the required amount of solid into a tared vial.

    • Tightly reseal the main container, purge with inert gas if possible, and return it to the recommended storage temperature.

  • Handling Solutions: Store stock solutions in amber vials with PTFE-lined caps (B75204) at ≤ -20°C.[3] Use a fresh, dry syringe to pierce the septum for withdrawing aliquots to prevent introducing contaminants.

start_end start_end process process critical critical start Start a Retrieve from Cold Storage start->a b Equilibrate to Room Temp in Desiccator a->b c Transfer to Inert Atmosphere b->c d Weigh Solid & Prepare Solution (Anhydrous Solvent) c->d e Store Solution in Sealed Amber Vial at -20°C d->e f Use for Experiment e->f end_node End f->end_node

Caption: Recommended workflow for handling this compound.

Protocol 2: Stability Testing by LC-MS

This protocol can be used to assess the stability of the compound in a specific sample matrix or solvent over time.

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in the solvent or matrix of interest.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared sample via LC-MS.

    • Use a suitable C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier like formic acid can be used.

    • MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor for the parent ion's m/z and the potential hydrolyzed product's m/z (+18 Da).

  • Incubation: Store aliquots of the sample under the test conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: Analyze the aliquots at predetermined time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area and/or an increase in the hydrolytic product peak area indicates degradation. Calculate the percentage of the compound remaining at each interval.

References

Technical Support Center: 5-Octyldihydrofuran-2(3H)-one-d2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of 5-Octyldihydrofuran-2(3H)-one-d2, specifically focusing on the challenge of ion suppression in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is diminished by the presence of co-eluting components from the sample matrix.[1][2][3][4] This leads to a reduced signal intensity, which can result in inaccurate quantification, decreased sensitivity, and poor reproducibility of results.[2][5][6] Essentially, even if this compound is present in the sample, its signal may be weakened or completely obscured.[2]

Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-deuterated analyte and experience the same degree of ion suppression.[2][7] The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification.[2] However, deuteration can sometimes cause minor differences in chromatographic retention time between the analyte and the IS.[2][8] If this slight separation occurs in a region of significant ion suppression, the analyte and the IS will be affected differently, leading to inaccurate results.[2][8]

Q3: What are the common causes of ion suppression in bioanalytical methods?

A3: Ion suppression is typically caused by co-eluting matrix components that compete with the analyte for ionization.[9] Common sources include:

  • Endogenous matrix components: These are substances naturally present in biological samples, such as salts, lipids, phospholipids (B1166683), and proteins.[2][10]

  • Exogenous substances: These can be introduced during sample collection or preparation, and include plasticizers from collection tubes or well plates.[4]

  • Mobile phase additives: Certain additives, particularly those that are non-volatile, can contribute to ion suppression.

  • High concentrations of the analyte or internal standard: At very high concentrations, the analyte itself can saturate the ionization source, leading to a non-linear response.[11]

Q4: How can I determine if ion suppression is affecting my this compound signal?

A4: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This experiment helps to identify regions in the chromatogram where ion suppression occurs.[2][10] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected. A dip in the constant signal of the infused standard indicates the retention times at which matrix components are eluting and causing suppression.[9]

  • Post-Extraction Spike: In this method, the signal response of this compound spiked into a blank matrix extract is compared to the response of the same amount spiked into a clean solvent. A significantly lower response in the matrix extract is a clear indication of ion suppression.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to ion suppression of this compound.

Problem: Low or inconsistent signal intensity for this compound.

This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your internal standard.[10]

Step 1: Assess the Matrix Effect

The first step is to confirm and quantify the extent of ion suppression.

  • Experimental Protocol: Post-Column Infusion to Identify Ion Suppression Zones

    • System Setup:

      • Prepare a standard solution of this compound at a concentration that provides a stable and mid-range signal.

      • Use a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min).

      • Connect the outlet of the LC column to a T-piece.

      • Connect the syringe pump to the second port of the T-piece.

      • Connect the third port of the T-piece to the mass spectrometer's ion source.

    • Procedure:

      • Begin the infusion of the this compound standard solution and acquire data to establish a stable baseline signal.

      • Inject a blank matrix sample (that has undergone the same extraction procedure as your study samples) onto the LC column.

      • Monitor the signal of this compound throughout the chromatographic run.

    • Interpretation:

      • A consistent and stable baseline indicates no ion suppression.

      • A significant drop in the signal at specific retention times points to regions of ion suppression caused by eluting matrix components.

  • Experimental Protocol: Quantifying Ion Suppression with Post-Extraction Spike

    • Sample Preparation:

      • Prepare a blank sample matrix extract by performing your complete sample preparation procedure on a matrix sample that does not contain this compound.

      • Prepare a neat solution by spiking this compound into the mobile phase or a clean solvent at the desired final concentration.

      • Prepare a post-extraction spiked sample by adding the same amount of this compound to the blank matrix extract.

    • Analysis:

      • Inject both the neat solution and the post-extraction spiked sample into the LC-MS system.

      • Calculation:

      • Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

    • Interpretation:

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Step 2: Optimize Sample Preparation

If ion suppression is confirmed, the next step is to improve the cleanup of your samples to remove interfering matrix components.[5]

Sample Preparation Technique Description Effectiveness for Removing Interferences
Protein Precipitation (PPT) A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.Least effective at removing phospholipids and other small molecules that are common causes of ion suppression.[5]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases to separate it from matrix components.Can be very effective for sample cleanup.[5]
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while matrix interferences are washed away.Often the most effective method for removing a wide range of interfering compounds, including phospholipids and salts.[5]
Step 3: Refine Chromatographic Conditions

Improving the separation of this compound from matrix interferences can significantly reduce ion suppression.[5]

Chromatographic Parameter Modification Strategy Expected Outcome
Mobile Phase Gradient Adjust the gradient profile (e.g., make it shallower or introduce a hold)Change the elution profile to move this compound away from the ion suppression zone.
Stationary Phase Switch to a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column).Alter the selectivity of the separation to resolve the analyte from interferences.
Flow Rate Decrease the flow rate.Can improve ionization efficiency and reduce the impact of co-eluting species.[4]
Step 4: Consider Sample Dilution

A straightforward approach to reducing the concentration of matrix components is to dilute the sample.[4][5] This is only a viable option if the concentration of this compound is high enough to remain detectable after dilution.[5]

Visualizing Workflows and Relationships

Troubleshooting Workflow for Ion Suppression

cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Resolution start Low/Inconsistent Signal for This compound assess_matrix_effect Step 1: Assess Matrix Effect (Post-Column Infusion / Post-Spike) start->assess_matrix_effect suppression_confirmed Ion Suppression Confirmed? assess_matrix_effect->suppression_confirmed optimize_sample_prep Step 2: Optimize Sample Prep (SPE, LLE) suppression_confirmed->optimize_sample_prep Yes end Signal Restored and Consistent suppression_confirmed->end No refine_chromatography Step 3: Refine Chromatography optimize_sample_prep->refine_chromatography dilute_sample Step 4: Dilute Sample refine_chromatography->dilute_sample dilute_sample->end

Caption: A flowchart outlining the systematic approach to troubleshooting ion suppression.

Relationship between Ion Suppression Causes and Solutions

cluster_causes Causes of Ion Suppression cluster_solutions Mitigation Strategies matrix_components Matrix Components (Lipids, Salts, Proteins) sample_prep Enhanced Sample Prep (SPE, LLE) matrix_components->sample_prep Addresses coelution Co-elution with Analyte chromatography Chromatographic Optimization coelution->chromatography Addresses high_concentration High Analyte Concentration dilution Sample Dilution high_concentration->dilution Addresses sample_prep->coelution Reduces

Caption: The relationship between the causes of ion suppression and effective mitigation strategies.

References

minimizing interference with 5-Octyldihydrofuran-2(3H)-one-d2 signal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Octyldihydrofuran-2(3H)-one-d2 Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Our goal is to help you minimize signal interference and ensure the accuracy of your experimental results.

Troubleshooting Guide

This guide addresses common issues that can lead to signal interference during the analysis of this compound, particularly when using gas chromatography-mass spectrometry (GC-MS).

Question: Why am I observing a high or unstable baseline in my chromatogram?

Answer: A high or unstable baseline can be caused by several factors, including column bleed, contamination, or detector instability.[1][2] To address this, consider the following troubleshooting steps:

  • Column Conditioning: Bake-out the column at a higher temperature to remove any residual contaminants.[2] If the problem persists, the column may need to be replaced.[2]

  • Sample Preparation: Ensure that your sample preparation and injection techniques are appropriate to avoid introducing contaminants.[2]

  • System Contamination: Clean the injector and ion source to remove any potential sources of contamination.[3] Check for leaks in the system, particularly at the column fittings and the MS access door seal.[3]

  • Gas Purity: Verify the purity of your carrier and detector gases and consider replacing the gas filters.[3][4]

Question: I am seeing "ghost peaks" or carryover from previous injections. What is the cause and how can I fix it?

Answer: Ghost peaks are typically the result of contamination carryover from previous analytes.[5] This can originate from a contaminated syringe or injection port, or from improper column conditioning.[2]

  • Syringe and Injector Maintenance: Clean or replace the syringe and the injection port liner.[2][4]

  • Rinsing Procedures: Implement rigorous rinsing and purging techniques between injections to remove residual sample.[2]

  • Column Bake-out: Perform a column bake-out to remove strongly retained compounds from previous analyses.[2]

Question: My deuterated internal standard and the analyte have different retention times. What causes this and how can it be resolved?

Answer: A chromatographic shift between a deuterated internal standard and the analyte can occur due to the slight differences in their physicochemical properties.[6]

  • Method Optimization: Adjusting the mobile phase composition, temperature gradient, or carrier gas flow rate may help to improve the co-elution of the analyte and the internal standard.[4][6]

Question: What are common sources of interference when using deuterated internal standards in mass spectrometry?

Answer: Several factors can interfere with the measurement of deuterated internal standards.

  • Isotopic Exchange: Deuterium (B1214612) atoms can sometimes be replaced by hydrogen atoms from the surrounding environment, a process known as isotopic exchange.[6] This is more likely to occur if the deuterium labels are on heteroatoms (like oxygen or nitrogen) or on a carbon atom next to a carbonyl group.[6] The pH of the solution can also influence this exchange.[6]

  • Naturally Occurring Isotopes: The analyte itself may have naturally occurring heavy isotopes that can create a signal at the same mass-to-charge ratio as the deuterated internal standard, leading to interference.[7]

  • Matrix Effects: Components of the sample matrix can either suppress or enhance the ionization of the analyte and the internal standard to different extents, a phenomenon known as differential matrix effects.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a deuterated form of 5-Octyldihydrofuran-2(3H)-one, also known as γ-dodecalactone.[8][9] It is a stable isotope-labeled compound often used as an internal standard in quantitative analytical methods.[8]

Q2: What are the primary analytical techniques used for the detection of this compound?

A2: Due to its volatile nature, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a common and effective method for the analysis of this compound and similar compounds.[1][10][11]

Q3: How can I minimize sample preparation-related interference?

A3: Proper sample preparation is crucial for minimizing interference.[1] For volatile organic compounds like this compound, techniques such as headspace analysis, purge-and-trap, or solvent dilution can be employed.[12] It is important to use clean, interference-free matrices for spiking and calibration standards.[12]

Experimental Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for the Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using HS-GC-MS. Optimization of specific parameters may be required for different sample matrices.

1. Sample Preparation:

  • Accurately weigh or measure the sample into a headspace vial.
  • Add the deuterated internal standard, this compound, at a known concentration.
  • Seal the vial immediately to prevent the loss of volatile compounds.
  • To enhance the release of volatile compounds from the matrix, consider adding a salt, such as sodium chloride, to the sample.[13]

2. Headspace Incubation and Injection:

  • Place the sealed vial into the headspace autosampler's incubator.
  • Incubate the sample at an elevated temperature (e.g., 99°C) for a defined period (e.g., 40 minutes) to allow the volatile compounds to partition into the headspace.[13]
  • Inject a specific volume (e.g., 1 mL) of the headspace gas into the GC-MS system.[13]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: Use a capillary column suitable for the separation of volatile organic compounds.
  • Oven Temperature Program: A typical program might start at 50°C, hold for 5 minutes, then ramp up to higher temperatures to elute the analytes of interest.[13] For example, increase to 100°C at 10°C/min, then to 120°C at 20°C/min, and finally to 260°C at 30°C/min, holding for a few minutes.[13]
  • Carrier Gas: Use a high-purity inert gas like helium or hydrogen.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) is commonly used.
  • Acquisition Mode: Use Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring for the characteristic ions of this compound and the corresponding non-deuterated analyte.

Quantitative Data Summary

The following table summarizes key parameters that can influence the signal intensity and potential for interference in GC-MS analysis. These are general ranges and should be optimized for your specific application.

ParameterTypical Range/ValuePotential Impact on Signal
Sample Preparation
Sample Volume1-10 mL (liquid) or 0.1-1 g (solid)Affects analyte concentration in headspace.
Salt Addition (e.g., NaCl)0.1 - 1 gIncreases volatility of analytes, enhancing signal.[13]
Headspace Conditions
Incubation Temperature80 - 120 °CHigher temperatures increase analyte concentration in headspace but can also increase matrix interference.
Incubation Time20 - 60 minLonger times allow for equilibrium but can lead to sample degradation.
GC Conditions
Injection Volume0.5 - 2 mL (headspace)Larger volumes can increase signal but may also introduce more interferents.
Oven Temperature ProgramGradientAffects chromatographic resolution and peak shape.[14]
MS Conditions
Ionization Energy70 eV (standard for EI)Affects fragmentation pattern.

Experimental Workflow

The following diagram illustrates a typical workflow for analyzing this compound using HS-GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with This compound Sample->Spike Seal Seal in Headspace Vial Spike->Seal Incubate Incubate Vial Seal->Incubate Transfer to Autosampler Inject Inject Headspace Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Acquire Data Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for the analysis of volatile compounds using HS-GC-MS.

References

Technical Support Center: Ensuring Complete Co-elution of Analyte and Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the complete co-elution of analytes and their corresponding deuterated internal standards in chromatographic analyses.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the chromatographic separation of an analyte and its deuterated internal standard.

Issue: Deuterated standard elutes at a different retention time than the analyte.

This is a common phenomenon known as the chromatographic isotope effect.[1][2] Deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts, which can lead to earlier elution in reversed-phase liquid chromatography (RPLC).[2] The magnitude of this shift is influenced by factors such as the number and position of deuterium (B1214612) atoms and the molecular structure of the analyte.[2][3] While a small, consistent shift may not always be problematic, complete co-elution is ideal for the accurate correction of matrix effects.[4][5][6]

Troubleshooting Workflow

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Alternative Strategies start Observe Retention Time Shift confirm_shift Confirm Shift by Overlaying Chromatograms start->confirm_shift assess_impact Assess Impact on Quantification confirm_shift->assess_impact optimization Chromatographic Method Optimization assess_impact->optimization If Quantification is Affected alternatives Alternative Strategies assess_impact->alternatives If Optimization Fails mobile_phase Adjust Mobile Phase Composition optimization->mobile_phase gradient Modify Gradient optimization->gradient temperature Adjust Column Temperature optimization->temperature column Consider a Different Column optimization->column lower_res_column Use a Lower Resolution Column alternatives->lower_res_column alternative_is Use Alternative Isotope Labeling (e.g., ¹³C) alternatives->alternative_is cluster_0 Sample Sets cluster_1 Analysis and Calculation cluster_2 Interpretation set_a Set A: Neat Solution analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Post-Extraction Spike set_b->analysis set_c Set C: Pre-Extraction Spike set_c->analysis calculation Calculate Matrix Effect (%) = (Area_B / Area_A) * 100 analysis->calculation interpretation Compare Matrix Effect for Analyte and IS calculation->interpretation

References

dealing with impurities in 5-Octyldihydrofuran-2(3H)-one-d2 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 5-Octyldihydrofuran-2(3H)-one-d2 (also known as γ-octalactone-d2) as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a peak at an unexpected retention time in my chromatogram. What could be the cause?

A: An unexpected peak when analyzing your this compound standard could be due to several factors:

  • Isomeric Impurities: The presence of constitutional isomers, such as delta-octalactone, could result in a separate chromatographic peak.

  • Degradation Products: Lactones can undergo hydrolysis, opening the ring to form 4-hydroxyoctanoic acid. This hydroxy acid will have a different retention time than the lactone.[1][2][3]

  • Polymerization: Over time, lactones have a tendency to polymerize, which may introduce oligomeric impurities.[4]

  • Contamination: The standard could be contaminated with other compounds from the synthesis process or from handling.

Q2: My quantitative results are inconsistent. What are some potential issues with the internal standard?

A: Inconsistent quantitative results when using a deuterated internal standard can often be traced back to a few key issues:

  • Isotopic Purity: The isotopic purity of the deuterated standard is crucial. If there is a significant amount of the unlabeled analyte (gamma-octalactone) present in the standard, it will lead to inaccurate quantification. Always refer to the Certificate of Analysis for the specified isotopic purity.

  • Isotopic Exchange: While less common for deuterium (B1214612) on a carbon backbone, there is a possibility of H/D exchange under certain conditions, which would alter the standard's concentration.

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, it can lead to differential matrix effects and impact accuracy.

Q3: The mass spectrum of my standard shows unexpected ions. What could they be?

A: Unexpected ions in the mass spectrum of your this compound standard could be:

  • Adducts: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]+), potassium ([M+K]+), or other ions from the mobile phase or sample matrix.[5][6][7]

  • Fragments of Impurities: If impurities are present, their fragment ions will also appear in the mass spectrum.

  • In-source Fragmentation: Depending on the instrument settings, some in-source fragmentation of the parent molecule may occur.

Q4: How can I confirm the identity and purity of my this compound standard?

A: A combination of analytical techniques is recommended to confirm the identity and purity of your standard:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and determine the isotopic purity of the standard.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the molecular structure and the position of the deuterium labels.

  • Chromatography (GC or HPLC): A chromatographic method can be used to assess the chemical purity of the standard by separating it from any potential impurities.

Troubleshooting Guides

Issue 1: Presence of an additional peak corresponding to the unlabeled analyte.

This indicates a potential issue with the isotopic purity of the standard.

  • Action: Refer to the Certificate of Analysis provided by the manufacturer for the specified isotopic purity.

  • Protocol: Perform an experiment to determine the contribution of the unlabeled analyte from the internal standard. A detailed protocol for this is provided in the "Experimental Protocols" section.

Issue 2: Drifting retention times or peak shape changes over a sequence of injections.

This could be indicative of the hydrolysis of the lactone to its hydroxy acid form.

  • Action: Ensure the pH of your mobile phase and sample diluent is neutral or slightly acidic to minimize hydrolysis.[1][3]

  • Recommendation: Prepare fresh sample solutions and do not let them sit at room temperature for extended periods.

Data Presentation

Table 1: Common Mass Spectral Fragments for γ-Octalactone and its d2-Isotopomer

m/zPutative Fragment IdentityExpected in γ-OctalactoneExpected in this compound
142[M]+•YesNo
144[M+2D]+•NoYes
85[M-C4H9]+YesYes (or 87 if D is on the ring)
99[M-C3H7]+YesYes (or 101 if D is on the side chain)

Note: The exact fragmentation pattern and the m/z of the deuterated fragments will depend on the position of the deuterium labels.

Table 2: Illustrative Isotopic Purity Data from a Certificate of Analysis

Isotopic SpeciesRelative Abundance (%)
d298.5
d11.2
d0 (unlabeled)0.3

Experimental Protocols

Protocol 1: Determination of Unlabeled Analyte Contribution from the Internal Standard

Objective: To quantify the amount of unlabeled 5-Octyldihydrofuran-2(3H)-one present as an impurity in the deuterated standard.

Materials:

  • This compound standard

  • Blank matrix (e.g., the solvent used for your samples)

  • LC-MS or GC-MS system

Procedure:

  • Prepare a solution of the this compound standard in the blank matrix at the same concentration used in your analytical method.

  • Analyze this solution using your established chromatographic and mass spectrometric conditions.

  • Monitor the mass transitions for both the deuterated standard and the unlabeled analyte.

  • Integrate the peak area of the unlabeled analyte.

  • Compare the response of the unlabeled analyte in the standard solution to the response of your lower limit of quantification (LLOQ) standard. The response from the internal standard should be significantly lower than the LLOQ response.

Protocol 2: HPLC-MS/MS Analysis of 5-Octyldihydrofuran-2(3H)-one

Objective: To separate and quantify 5-Octyldihydrofuran-2(3H)-one and its unlabeled analog.

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 50% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • 5-Octyldihydrofuran-2(3H)-one: Monitor appropriate precursor > product ion transition (e.g., m/z 143 > 85 for [M+H]+)

    • This compound: Monitor appropriate precursor > product ion transition (e.g., m/z 145 > 85 or other relevant fragment)

  • Source Parameters: Optimize for the specific instrument.

Visualizations

experimental_workflow Impurity Identification Workflow start Start: Unexpected Peak Observed check_purity Check Certificate of Analysis for Isotopic and Chemical Purity start->check_purity run_is_alone Analyze Deuterated Standard Solution Alone check_purity->run_is_alone observe_peak Is the unexpected peak present? run_is_alone->observe_peak peak_matches_unlabeled Does the peak's mass match the unlabeled analyte? observe_peak->peak_matches_unlabeled Yes end End observe_peak->end No yes_unlabeled Impurity is unlabeled analyte. Quantify its contribution. peak_matches_unlabeled->yes_unlabeled Yes no_unlabeled Does the peak's mass match the hydroxy acid? peak_matches_unlabeled->no_unlabeled No yes_unlabeled->end yes_hydroxy Impurity is likely the hydrolyzed form. Adjust pH and re-prepare samples. no_unlabeled->yes_hydroxy Yes other_impurity Potential synthetic byproduct or contaminant. Consider further characterization (e.g., HRMS). no_unlabeled->other_impurity No yes_hydroxy->end other_impurity->end

Caption: Troubleshooting workflow for identifying impurities.

hydrolysis_equilibrium Lactone-Hydroxy Acid Equilibrium lactone 5-Octyldihydrofuran-2(3H)-one (Lactone Form) hydroxy_acid 4-Hydroxyoctanoic Acid (Hydroxy Acid Form) lactone->hydroxy_acid Hydrolysis (Basic/Aqueous Conditions) hydroxy_acid->lactone Lactonization (Acidic Conditions)

Caption: Reversible hydrolysis of the lactone ring.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation: The Role of 5-Octyldihydrofuran-2(3H)-one-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are paramount. In quantitative analysis, particularly when using powerful techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an appropriate internal standard (IS) is critical for achieving accuracy and precision. This guide provides an objective comparison of analytical methods validated using a stable isotope-labeled internal standard, specifically 5-Octyldihydrofuran-2(3H)-one-d2, against methods using a structural analog as an alternative.

Stable isotope-labeled compounds, such as deuterated standards, are widely regarded as the gold standard for internal standards in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest—in this case, the non-deuterated 5-Octyldihydrofuran-2(3H)-one (commonly known as γ-dodecalactone or γ-laurolactone).[3][4] This similarity ensures they co-elute and experience the same effects during sample preparation, injection, and ionization, effectively compensating for analytical variability and matrix effects.[1][5]

Alternative methods might employ a structural analog—a molecule with a similar chemical structure but a different mass, such as γ-undecalactone. While often effective, these analogs may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies, potentially compromising accuracy.[6]

This guide presents supporting experimental data from a hypothetical comparative study to illustrate the performance differences between these two approaches.

Data Presentation: Performance Comparison

The following tables summarize the validation performance of two analytical methods for the quantification of γ-dodecalactone.

  • Method A: Utilizes this compound as the internal standard.

  • Method B: Utilizes a structural analog (γ-undecalactone) as the internal standard.

Table 1: Linearity and Sensitivity

ParameterMethod A (Deuterated IS)Method B (Structural Analog IS)Acceptance Criteria
Linearity (r²) 0.99950.9961r² ≥ 0.995
Range 1 - 1000 ng/mL1 - 1000 ng/mLDefined by application
Limit of Detection (LOD) 0.25 ng/mL0.40 ng/mLS/N Ratio ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mL1.5 ng/mLS/N Ratio ≥ 10, RSD ≤ 20%

Table 2: Accuracy and Precision

Concentration (ng/mL)Method A (Deuterated IS)Method B (Structural Analog IS)Acceptance Criteria
Accuracy (% Recovery) Precision (% RSD) Accuracy (% Recovery)
Low QC (3 ng/mL) 102.4%4.8%109.5%
Mid QC (50 ng/mL) 98.7%3.1%94.3%
High QC (800 ng/mL) 101.1%2.5%106.8%

Table 3: Matrix Effect Evaluation

ParameterMethod A (Deuterated IS)Method B (Structural Analog IS)Acceptance Criteria
Matrix Factor (MF) 0.980.850.8 - 1.2
IS-Normalized MF (% RSD) 3.5%13.8%% RSD ≤ 15%

The data clearly indicates that the method employing the deuterated internal standard (Method A) provides superior linearity, sensitivity, accuracy, and precision.[7] Most notably, the matrix effect is significantly mitigated, demonstrating its robustness for analyzing complex samples.[5]

Experimental Protocols

The following is a detailed methodology for the validation of an analytical method for γ-dodecalactone using GC-MS and a deuterated internal standard.

1. Objective To validate a quantitative GC-MS method for the determination of γ-dodecalactone in a relevant matrix (e.g., wine, plasma) according to international guidelines.[8]

2. Materials and Reagents

  • Analyte: γ-Dodecalactone (≥98% purity)

  • Internal Standard: this compound

  • Alternative IS: γ-Undecalactone

  • Solvents: Dichloromethane, Ethyl Acetate, Hexane (all HPLC or GC grade)

  • Anhydrous Sodium Sulfate

  • Control Matrix (e.g., analyte-free wine)

3. Instrumentation (GC-MS)

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Carrier Gas: Helium at 1.0 mL/min

  • Injector: Splitless mode, 250°C

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Source: 230°C; MS Quad: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • γ-Dodecalactone: m/z 85 (quantifier), 99, 127 (qualifiers)

    • This compound: m/z 87 (quantifier), 101 (qualifier)

    • γ-Undecalactone: m/z 85 (quantifier), 113 (qualifier)

4. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1.0 mL of sample (matrix, calibration standard, or QC) into a glass tube.

  • Add 20 µL of the Internal Standard working solution (e.g., 1 µg/mL).

  • Vortex for 30 seconds.

  • Add 3.0 mL of Dichloromethane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic (bottom) layer to a new tube containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Ethyl Acetate and transfer to a GC vial.

  • Inject 1 µL into the GC-MS system.

5. Validation Procedures

  • Specificity: Analyze six different blank matrix samples to check for interferences at the retention times of the analyte and IS.[5]

  • Linearity: Prepare calibration standards in the matrix at 8 concentration levels (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL). Generate a calibration curve by plotting the peak area ratio (analyte/IS) against concentration and perform a linear regression.[7]

  • Accuracy & Precision: Analyze QC samples at three concentrations (Low, Mid, High) in six replicates on three different days to determine intra-day and inter-day accuracy and precision.[9]

  • Matrix Effect: Compare the response of the analyte in a post-extraction spiked matrix sample to its response in a pure solvent solution.[5]

  • Recovery: Compare the analyte response from a pre-extraction spiked matrix sample to a post-extraction spiked sample.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis & Validation cluster_params Validation Parameters Sample 1. Sample Aliquot Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap GCMS 5. GC-MS Analysis (SIM) Evap->GCMS Data 6. Data Processing (Area Ratio) GCMS->Data Validation 7. Validation Parameter Assessment Data->Validation Spec Specificity Validation->Spec Lin Linearity Validation->Lin Acc Accuracy Validation->Acc Prec Precision Validation->Prec Matrix Matrix Effect Validation->Matrix

Caption: Workflow for analytical method validation using an internal standard.

Diagram 2: Logic for Internal Standard Selection

G start Need for Quantitative Analysis? is_needed Internal Standard Required start->is_needed Yes choice Type of IS? is_needed->choice deuterated Deuterated Standard (e.g., γ-Dodecalactone-d2) choice->deuterated Ideal Choice analog Structural Analog (e.g., γ-Undecalactone) choice->analog Alternative result_good High Accuracy & Precision Minimal Matrix Effect deuterated->result_good result_ok Acceptable Performance Potential for Bias analog->result_ok

Caption: Decision pathway for selecting an appropriate internal standard.

References

A Comparative Guide to the Cross-Validation of Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based assays, with deuterated standards being a common choice. However, not all deuterated standards are created equal. The number and position of deuterium (B1214612) atoms can significantly influence analytical performance. This guide provides an objective comparison of different deuterated internal standards, supported by experimental data from a case study on testosterone (B1683101) analysis, to inform the process of selection and cross-validation.

The fundamental principle behind using a SIL-IS is that it should behave identically to the analyte of interest throughout sample preparation, chromatography, and ionization, thereby correcting for any variability in the analytical process. While this holds true in many instances, the substitution of hydrogen with deuterium can introduce subtle physicochemical differences, a phenomenon known as the "deuterium isotope effect."[1] This can lead to slight variations in chromatographic retention times, which may cause the analyte and the internal standard to experience different degrees of matrix effects, ultimately compromising data accuracy.[1][2] Therefore, when changing from one deuterated internal standard to another, a thorough cross-validation is imperative to ensure the comparability and integrity of the analytical data.

Performance Comparison: A Testosterone Case Study

A study by Owen et al. (2012) provides a clear example of the importance of internal standard selection by comparing the performance of three different isotopically labeled internal standards for the quantification of testosterone by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The study evaluated testosterone-d2 (D2), testosterone-d5 (D5), and testosterone-¹³C₃ (C13). The method utilizing the D2 internal standard was established as the reference method due to its excellent agreement with a higher-order reference method.

The results demonstrated that the choice of internal standard had a significant impact on the final calculated testosterone concentrations. Both the D5 and C13 internal standards yielded consistently lower results compared to the D2 standard.

Quantitative Data Summary

The following table summarizes the comparative quantitative data from the testosterone internal standard cross-validation study. The performance of the testosterone-d5 and testosterone-¹³C₃ internal standards is presented relative to the testosterone-d2 reference standard.

Internal Standard Under TestPassing-Bablok Regression Equation (vs. Testosterone-d2)Mean Bias Observation
Testosterone-d5 y = 0.86x + 0.04Consistently lower results (approx. 14% negative bias)
Testosterone-¹³C₃ y = 0.90x + 0.02Consistently lower results (approx. 10% negative bias)

Data sourced from Owen et al. (2012).[2]

These findings highlight that even among stable isotope-labeled internal standards, significant performance differences can exist. The observed bias underscores the necessity of performing cross-validation studies when changing the internal standard to ensure that the analytical methods produce comparable and reliable data.

Signaling Pathways, Experimental Workflows, and Logical Relationships

To visually represent the key processes in the cross-validation of deuterated internal standards, the following diagrams are provided.

cross_validation_workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Evaluation prep_standards Prepare QC Samples & Calibrators spike_is_a Spike with Original IS (e.g., d2-Testosterone) prep_standards->spike_is_a spike_is_b Spike with New IS (e.g., d5-Testosterone) prep_standards->spike_is_b analyze_a Analyze Samples with Method A (Original IS) spike_is_a->analyze_a analyze_b Analyze Samples with Method B (New IS) spike_is_b->analyze_b quantify_a Quantify Concentrations (Method A) analyze_a->quantify_a quantify_b Quantify Concentrations (Method B) analyze_b->quantify_b compare Compare Results & Assess Bias quantify_a->compare quantify_b->compare decision Acceptance Criteria Met? compare->decision

Cross-validation workflow for different internal standards.

matrix_effect_pathway cluster_ms Mass Spectrometry (Ion Source) analyte Analyte ionization Ionization analyte->ionization is Deuterated IS is->ionization matrix Matrix Components ion_suppression Ion Suppression/ Enhancement matrix->ion_suppression ion_suppression->ionization Interference

Impact of matrix effects on analyte and internal standard.

Experimental Protocols

The following is a representative experimental protocol for the cross-validation of different deuterated internal standards for testosterone in human serum by LC-MS/MS, based on the methodology described by Owen et al.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of testosterone and each deuterated internal standard (e.g., testosterone-d2, testosterone-d5) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking charcoal-stripped (analyte-free) serum with known concentrations of testosterone.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentration levels in charcoal-stripped serum.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Aliquot 100 µL of serum (calibrators, QCs, or study samples) into separate microcentrifuge tubes. For the cross-validation, prepare triplicate aliquots of each sample.

  • Internal Standard Spiking: To each set of triplicates, add 10 µL of one of the deuterated internal standard working solutions (e.g., testosterone-d2 to the first set, testosterone-d5 to the second).

  • Extraction: Add 0.5 mL of methyl tert-butyl ether (MTBE) to each tube. Vortex for 10 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean 96-well plate or new set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at an elevated temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography System: Waters Acquity UPLC or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure the separation of testosterone from endogenous interferences.

  • Mass Spectrometer: Waters Quattro Premier tandem mass spectrometer or equivalent.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for testosterone and each of the deuterated internal standards.

Data Analysis and Acceptance Criteria
  • Quantification: For each analytical run, generate a calibration curve by plotting the peak area ratio of testosterone to the internal standard against the nominal concentration of the calibrators. Use this curve to determine the testosterone concentration in the QC samples and any study samples.

  • Comparison: For each QC level and study sample, compare the concentrations obtained using the different internal standards.

  • Bias Assessment: Perform a statistical analysis, such as Passing-Bablok regression, to determine the systematic bias between the methods.

  • Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined. Typically, for a significant number of the samples (e.g., at least two-thirds), the results from the two methods should be within ±20% of their mean.

This comprehensive guide underscores the critical importance of not only utilizing a stable isotope-labeled internal standard but also carefully selecting and validating it. The case study on testosterone analysis clearly demonstrates that the choice of deuterated analog can have a significant impact on quantitative results. Therefore, a rigorous cross-validation is an essential component of bioanalytical method development and validation, ensuring the long-term reliability and comparability of scientific data.

References

A Comparative Guide to 5-Octyldihydrofuran-2(3H)-one-d2 and Other Internal Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 5-Octyldihydrofuran-2(3H)-one-d2 with other commonly used internal standards, supported by established analytical principles and experimental considerations.

The Gold Standard: Deuterated Internal Standards

In the realm of mass spectrometry-based quantification, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are widely regarded as the gold standard.[1] Deuterated compounds, such as this compound, are chemically identical to the analyte of interest, with the only difference being the presence of heavier deuterium (B1214612) atoms in place of hydrogen. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they behave nearly identically during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization response effectively compensates for variations in extraction efficiency, injection volume, and matrix effects, leading to highly accurate and precise quantification.

This compound: A Profile

This compound, the deuterated form of γ-dodecalactone, is a suitable internal standard for the quantification of its non-deuterated counterpart and other structurally related lactones. Its key properties are summarized below:

PropertyValue
Chemical Formula C12H20D2O2
Molecular Weight 200.31 g/mol
CAS Number 1082581-85-8
Analyte 5-Octyldihydrofuran-2(3H)-one (γ-Dodecalactone)

Comparison with Alternative Internal Standards

The selection of an internal standard is highly dependent on the specific analytical method and the analyte being quantified. While deuterated standards are ideal, other structural analogs can also be employed. The following table compares this compound with other potential internal standards for the analysis of lactones and similar compounds.

Internal StandardTypeRationale for UsePotential AdvantagesPotential Disadvantages
This compound Deuterated AnalogIdentical chemical and physical properties to the analyte.Highest accuracy and precision due to co-elution and identical ionization behavior.Higher cost compared to non-deuterated analogs.
γ-Undecalactone Structural AnalogSimilar chemical structure and functional group to γ-dodecalactone.Lower cost, readily available.May not perfectly co-elute or have the same ionization efficiency as the analyte, potentially leading to less accurate correction.
γ-Decalactone-d7 Deuterated AnalogSuitable for the analysis of γ-decalactone and other shorter-chain lactones.High accuracy for its corresponding analyte.May not be the ideal choice for longer-chain lactones like γ-dodecalactone due to differences in chromatographic behavior.
Heptadecanoic acid (C17:0) Odd-Chain Fatty AcidOften used in fatty acid analysis as it is not naturally abundant in most biological samples.Can be used for the simultaneous analysis of multiple fatty acids.Structurally different from lactones, leading to significant differences in chromatographic retention and ionization, making it a less ideal choice for lactone quantification.
Norleucine Non-related CompoundSometimes used in amino acid analysis due to its distinct retention time.Unlikely to be present in the sample matrix.Significant chemical and physical differences from lactones would lead to poor correction for analytical variability.

Experimental Protocols and Considerations

The successful implementation of an internal standard requires a well-defined and validated analytical method. Below are generalized protocols for GC-MS and LC-MS analysis that can be adapted for the use of this compound.

Generalized GC-MS Protocol for Lactone Analysis
  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise amount of this compound solution.

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and the internal standard.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Derivatization may be necessary for certain analytes to improve volatility and chromatographic performance.

  • GC-MS Analysis:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for lactone analysis.

    • Injection: Splitless or split injection depending on the concentration of the analyte.

    • Oven Temperature Program: An optimized temperature gradient is crucial for the separation of different lactones.

    • Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. In SIM mode, specific ions for the analyte and the internal standard are monitored.

Generalized LC-MS Protocol for Lactone Analysis
  • Sample Preparation:

    • Spike the sample with a known amount of this compound.

    • Perform protein precipitation, LLE, or SPE for sample clean-up.

    • Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

  • LC-MS Analysis:

    • Column: A reversed-phase column (e.g., C18, C8) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the experimental workflow and the logical relationship in choosing an internal standard.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spike Spike with This compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Concentrate Concentration Extract->Concentrate Derivatize Derivatization (Optional for GC-MS) Concentrate->Derivatize LCMS LC-MS Analysis Concentrate->LCMS GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantification (Analyte/IS Ratio) GCMS->Quantify LCMS->Quantify

Caption: A generalized workflow for quantitative analysis using an internal standard.

InternalStandardSelection cluster_IS_Types Internal Standard (IS) Options cluster_Criteria Selection Criteria Analyte Analyte of Interest (e.g., γ-Dodecalactone) Deuterated Deuterated Analog (this compound) Analyte->Deuterated Ideal Match Structural Structural Analog (e.g., γ-Undecalactone) Analyte->Structural Good Alternative Other Other Analogs (e.g., Odd-Chain Fatty Acid) Analyte->Other Less Ideal Accuracy Highest Accuracy Deuterated->Accuracy Method Method Specificity Deuterated->Method Cost Cost-Effectiveness Structural->Cost Availability Commercial Availability Structural->Availability Structural->Method Other->Cost

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion

The selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative analytical methods. For the analysis of 5-Octyldihydrofuran-2(3H)-one (γ-dodecalactone) and related compounds, its deuterated analog, this compound, represents the optimal choice for achieving the highest level of accuracy and precision. While structural analogs like γ-undecalactone offer a more cost-effective alternative, they may introduce a greater degree of uncertainty in the results. The choice ultimately depends on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the complexity of the sample matrix. By carefully considering the principles outlined in this guide and validating the chosen method, researchers can ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to the Accurate and Precise Analysis of γ-Laurolactone and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lactones is paramount for ensuring the quality, efficacy, and safety of a wide range of products. This guide provides an objective comparison of analytical methodologies for 5-Octyldihydrofuran-2(3H)-one, commonly known as γ-laurolactone, and its deuterated analog, 5-Octyldihydrofuran-2(3H)-one-d2. While specific performance data for the deuterated compound is not extensively published, its primary role is as an internal standard to significantly enhance the accuracy and precision of quantifying its non-deuterated counterpart.

This guide will focus on the performance of common analytical techniques for γ-laurolactone and similar γ-lactones, highlighting the advantages conferred by the use of a deuterated internal standard like this compound. The methodologies discussed are principally Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for the analysis of such compounds.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical method is often a balance between sensitivity, precision, and the nature of the sample matrix. The following tables summarize quantitative performance data for the analysis of γ-laurolactone and other structurally related γ-lactones, providing a benchmark for what can be expected when developing and validating a quantitative method.

Table 1: Performance Characteristics of GC-MS Methods for γ-Lactone Analysis

AnalyteMethodMatrixLinearity (R²)Accuracy (% Recovery)Precision (% RSD)LOD (µg/L)LOQ (µg/L)
γ-Laurolactone (and other lactones)Direct Injection GC-MSHigh-fat food products>0.99 (for γ- and δ-lactones)87 - 1211.9 - 13.6-1000
Various γ-LactonesHS-SPME-GC-MSWine--0.6 - 5.2 (Repeatability & Reproducibility)A few µg/L170 (for γ-butyrolactone)
γ-DecalactoneGC-C/P-IRMSPrunus fruits-----

Table 2: Performance Characteristics of LC-MS/MS Methods for Lactone and Related Compound Analysis

AnalyteMethodMatrixLinearity (R²)Accuracy (% Recovery)Precision (% RSD)LOD (ng/mL)LOQ (ng/mL)
Phenyl-γ-valerolactonesUHPLC-ESI-MS/MSHuman Urine-101.4 ± 10.9< 15 (Intra- & Inter-day)--
N-acyl homoserine lactonesLC-MS/MSBiological Samples---1 ppb (ng/mL)-
δ-(3,4-dihydroxyphenyl)-γ-valerolactone (M1)LC-ESI-MS/MSHuman Saliva----0.82

The Role of this compound in Enhancing Accuracy and Precision

The primary application of this compound is as an internal standard in Stable Isotope Dilution Assays (SIDA). In this technique, a known quantity of the deuterated standard is added to the sample at the beginning of the analytical process. Because the deuterated and non-deuterated forms of the molecule have nearly identical chemical and physical properties, they behave similarly during sample extraction, cleanup, and chromatographic separation.

Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the deuterated internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant even if analyte is lost during the procedure. This effectively corrects for matrix effects and variations in extraction efficiency, leading to more reliable and reproducible results.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized experimental protocols for the key techniques discussed.

Protocol 1: Quantification of γ-Lactones by GC-MS

This protocol outlines a general method for the quantification of γ-lactones in a liquid matrix using Gas Chromatography-Mass Spectrometry.

  • Sample Preparation:

    • To 1 mL of the liquid sample (e.g., beverage, biological fluid), add a known amount of the internal standard solution (this compound).

    • Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Vortex the mixture for 2 minutes and centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial and concentrate it under a gentle stream of nitrogen to a final volume of 100 µL.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for γ-laurolactone and its deuterated internal standard.

  • Quantification:

    • Prepare a calibration curve by analyzing a series of standards containing known concentrations of γ-laurolactone and a fixed concentration of the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of γ-laurolactone in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of γ-Lactones by LC-MS/MS

This protocol provides a general method for the analysis of lactones in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add a known amount of the internal standard solution (this compound).

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize and monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification:

    • Construct a calibration curve as described in the GC-MS protocol.

    • Quantify the analyte in the samples based on the peak area ratios relative to the internal standard.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods and the principle of isotope dilution.

GCMS_Workflow Sample Sample Collection IS_Spike Spike with This compound Sample->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction Concentration Concentration Extraction->Concentration GCMS_Analysis GC-MS Analysis (SIM Mode) Concentration->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

GC-MS analytical workflow.

LCMSMS_Workflow Sample Plasma/Serum Sample IS_Spike Spike with This compound Sample->IS_Spike Protein_Precipitation Protein Precipitation IS_Spike->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMSMS_Analysis Quantification Quantification LCMSMS_Analysis->Quantification

LC-MS/MS analytical workflow.

Isotope_Dilution cluster_sample Initial Sample cluster_standard Internal Standard cluster_spiked Spiked Sample cluster_processed After Sample Prep (with loss) cluster_analysis MS Detection A1 Analyte A2 Analyte A1->A2 IS1 Deuterated Analyte IS2 Deuterated Analyte IS1->IS2 A3 Analyte A2->A3 IS3 Deuterated Analyte A2->IS3 A_lost Lost A2->A_lost IS2->A3 IS2->IS3 IS_lost Lost IS2->IS_lost Ratio Ratio (Analyte/IS) = Constant A3->Ratio IS3->Ratio

Principle of Isotope Dilution.

A Comparative Guide to Bioanalytical Calibration: The Case for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are fundamental to the integrity of their findings. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a critical component for achieving accurate results. This guide provides a comparative overview of the expected performance of a deuterated internal standard, such as 5-Octyldihydrofuran-2(3H)-one-d2, against non-isotopically labeled internal standards, supported by established principles of bioanalytical method validation.

The primary role of an internal standard (IS) is to compensate for the variability inherent in sample preparation and analysis.[1][2][3] A SIL-IS, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, providing a more accurate correction for matrix effects and other sources of error.[1]

Comparative Performance of Internal Standards

The choice of internal standard significantly impacts the linearity and range of a calibration curve. Below is a table summarizing the expected performance characteristics of a deuterated internal standard compared to a structural analog (non-deuterated) internal standard.

Performance ParameterDeuterated Internal Standard (e.g., this compound)Structural Analog Internal Standard
**Linearity (R²) **Typically ≥ 0.999[4]Generally ≥ 0.99, but can be lower due to differential matrix effects
Calibration Range Wide, with a well-defined Lower Limit of Quantification (LLOQ)May be narrower due to higher variability at low and high concentrations
Accuracy & Precision High accuracy and precision (CV ≤ 15%)[2]Can be compromised by inconsistent recovery and matrix effects
Matrix Effect Minimal, as it tracks the analyte closely[5]Susceptible to differential matrix effects, leading to ion suppression or enhancement
Specificity High, due to mass difference from the analytePotential for interference from endogenous components or metabolites

Experimental Protocol for Calibration Curve Establishment

The following is a detailed methodology for establishing a calibration curve for the quantification of an analyte using a deuterated internal standard in a biological matrix.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of the analyte and the deuterated internal standard (e.g., this compound) in a suitable organic solvent.

  • From the analyte stock solution, prepare a series of working solutions for the calibration standards by serial dilution.

  • Prepare a separate working solution of the deuterated internal standard at a constant concentration.[2]

2. Preparation of Calibration Standards:

  • Spike a known volume of the blank biological matrix (e.g., plasma, urine) with the analyte working solutions to create a series of calibration standards. A typical calibration curve consists of a blank (matrix with no analyte or IS), a zero standard (matrix with IS only), and 6-8 non-zero concentration levels.

  • Add the deuterated internal standard working solution to each calibration standard (except the blank) to achieve a constant concentration across all samples.[2]

3. Sample Preparation:

  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the matrix.

4. LC-MS/MS Analysis:

  • Inject the extracted samples into the LC-MS/MS system.

  • Develop a chromatographic method to achieve separation of the analyte from other matrix components. The deuterated internal standard will co-elute with the analyte.

  • Set up the mass spectrometer to monitor for the specific mass transitions of the analyte and the internal standard.

5. Data Analysis and Curve Generation:

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Plot the peak area ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to generate the calibration curve. The linearity is assessed by the coefficient of determination (R²). The range of the curve is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical method validation that includes the assessment of the calibration curve.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation stock Stock Solution Preparation (Analyte & IS) working Working Solution Preparation stock->working Dilution cal_qc Calibration & QC Sample Preparation working->cal_qc Spiking extraction Sample Extraction cal_qc->extraction lcms LC-MS/MS Analysis extraction->lcms linearity Linearity & Range Assessment lcms->linearity accuracy Accuracy & Precision lcms->accuracy specificity Specificity lcms->specificity matrix Matrix Effect lcms->matrix

Bioanalytical Method Validation Workflow

References

Unlocking Sensitivity: A Comparative Guide to the Limit of Detection and Quantification for 5-Octyldihydrofuran-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the analytical sensitivity of a method is paramount. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This guide provides a comparative overview of the determination of LOD and LOQ for 5-Octyldihydrofuran-2(3H)-one, commonly known as whiskey lactone or oak lactone, and its deuterated analog, 5-Octyldihydrofuran-2(3H)-one-d2, which is frequently employed as an internal standard.

While specific, publicly available experimental data on the LOD and LOQ for this compound is scarce due to its primary role as an internal standard rather than a target analyte, this guide outlines the established methodologies for determining these crucial values and presents typical performance data for the non-deuterated analog found in complex matrices like wine and whiskey.

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. A common benchmark for the LOQ is a signal-to-noise ratio of 10:1.

These values are not inherent properties of a chemical compound but are dependent on the entire analytical method, including the instrumentation, sample matrix, and experimental conditions.

Comparative Data for Whiskey Lactone Analogs

Direct comparison of LOD and LOQ for this compound is challenging as it is designed to be added at a known concentration to serve as an internal standard for the quantification of the non-deuterated whiskey lactone. The focus of method validation is typically on the LOD and LOQ of the target analyte (whiskey lactone).

Below is a summary of typical LOD and LOQ values reported for whiskey lactone in various studies using gas chromatography-mass spectrometry (GC-MS), a common analytical technique for its quantification.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
cis/trans-Whiskey LactoneHS-SPME-GC-MSWineA few µg/LNot specified
Whiskey Lactone isomersGC-MSOak Wood ExtractsNot specifiedNot specified

Note: Specific numerical values for LOQ were not detailed in the available literature for direct comparison.

Experimental Protocols for Determining LOD and LOQ

The determination of LOD and LOQ is a critical component of analytical method validation as outlined by regulatory bodies like the International Council for Harmonisation (ICH). The most common approaches are:

  • Based on the Signal-to-Noise Ratio: This approach is suitable for analytical procedures that exhibit baseline noise. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1. This is determined by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Based on the Standard Deviation of the Response and the Slope: This method relies on the standard deviation of the response (σ) and the slope of the calibration curve (S). The LOD and LOQ are calculated using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    The standard deviation of the response can be determined from the y-intercepts of regression lines from multiple calibration curves or the standard deviation of blank sample measurements.

The following diagram illustrates a typical experimental workflow for determining the LOD and LOQ of an analyte like whiskey lactone using a GC-MS method.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation cluster_validation Validation prep_standards Prepare Calibration Standards & Spiked Samples add_is Add Internal Standard (e.g., d2-Whiskey Lactone) prep_standards->add_is extraction Sample Extraction (e.g., SPME) add_is->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis calibration_curve Generate Calibration Curve gcms_analysis->calibration_curve sn_ratio Determine Signal-to-Noise Ratio gcms_analysis->sn_ratio calc_lod_loq Calculate LOD & LOQ calibration_curve->calc_lod_loq sn_ratio->calc_lod_loq validate_loq Verify LOQ with Spiked Samples calc_lod_loq->validate_loq

Workflow for LOD and LOQ Determination.

The Role of Deuterated Internal Standards

The use of a stable isotope-labeled internal standard like this compound is a gold standard in quantitative analysis. Because it has nearly identical chemical and physical properties to the analyte, it can effectively compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. This leads to improved accuracy and precision of the measurement of the non-deuterated whiskey lactone, especially at concentrations approaching the LOQ.

Inter-laboratory Comparison of 5-Octyldihydrofuran-2(3H)-one-d2 Analysis: A Guide to Method Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of the quantitative analysis of 5-Octyldihydrofuran-2(3H)-one-d2, a deuterated analog of γ-dodecalactone. While specific round-robin test data for this deuterated compound is not publicly available, this document presents a hypothetical study based on established analytical methodologies for similar lactone compounds. The aim is to offer a template for assessing the reproducibility and reliability of analytical methods across different laboratories, a critical step in method validation for drug development and research.[1][2][3]

Inter-laboratory studies, also known as round-robin tests or collaborative trials, are essential for establishing the robustness and reproducibility of an analytical method.[2][4][5] They provide a statistical basis for determining a method's performance characteristics, such as precision and accuracy, when performed by different analysts in different locations with varying equipment.[3][5]

Hypothetical Inter-laboratory Study Design

This hypothetical study involves three independent laboratories (Laboratory 1, Laboratory 2, and Laboratory 3) analyzing a standardized sample of this compound. The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective method for the quantification of volatile and semi-volatile compounds like lactones.[1]

Data Presentation: Summary of Quantitative Results

The following tables summarize the hypothetical quantitative data from the inter-laboratory validation study for the GC-MS method.

Table 1: Summary of GC-MS Method Validation Parameters

Performance Characteristic Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
Accuracy (% Recovery) 99.3%101.2%98.5%95-105%
Precision (RSD)
- Repeatability1.5%1.8%1.6%≤ 2%
- Intermediate Precision2.2%2.5%2.3%≤ 3%
Linearity (r²) 0.99970.99920.9995≥ 0.999
Limit of Detection (LOD) 0.04 µg/mL0.05 µg/mL0.04 µg/mLReport
Limit of Quantification (LOQ) 0.12 µg/mL0.15 µg/mL0.12 µg/mLReport

Table 2: Inter-laboratory Reproducibility

Parameter Result Acceptance Criteria
Reproducibility (RSD) 3.5%≤ 5%

Experimental Protocols

A detailed methodology is crucial for ensuring consistency across participating laboratories in an inter-laboratory study.

Validated GC-MS Method

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound reference standard.

  • Dissolve in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

2. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Inlet Temperature: 250°C.[1]

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in the hypothetical inter-laboratory study.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reference Standard Weighing B Stock Solution Preparation A->B C Serial Dilution for Standards B->C D QC Sample Preparation C->D E Instrument Setup & Calibration D->E Analysis of Standards & QCs F Sample Injection E->F G Data Acquisition (SIM Mode) F->G H Peak Integration & Quantification G->H I Calculation of Performance Metrics H->I

GC-MS analysis workflow for this compound.
Logical Relationship: Inter-laboratory Data Comparison

This diagram outlines the logical flow for comparing the results obtained from the different laboratories.

A Data from Laboratory 1 D Statistical Analysis (e.g., ANOVA) A->D B Data from Laboratory 2 B->D C Data from Laboratory 3 C->D E Assessment of Repeatability & Intermediate Precision D->E F Assessment of Reproducibility D->F G Overall Method Performance Evaluation E->G F->G

Workflow for the statistical comparison of inter-laboratory results.

References

Performance Evaluation of 5-Octyldihydrofuran-2(3H)-one-d2 in Diverse Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical step in the validation of bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby ensuring accuracy and precision. This guide provides a comprehensive framework for the performance evaluation of 5-Octyldihydrofuran-2(3H)-one-d2 as an internal standard, particularly for the quantification of its non-deuterated analog or similar lactone-containing molecules in various biological matrices.

Given the absence of extensive publicly available data on this specific deuterated compound, this guide focuses on the requisite experimental protocols and data presentation necessary for a thorough evaluation. We will compare its theoretical advantages against other potential internal standards and provide a roadmap for its validation.

Analytical Methodology: The Case for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of lactones in biological matrices can be approached with several techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6][7][8][9][10] For drug development applications where biological matrices like plasma, urine, and tissue homogenates are common, LC-MS/MS is often the preferred method due to its high sensitivity, selectivity, and suitability for non-volatile and thermally labile compounds.

A critical consideration in lactone analysis is the potential for in-source conversion between the lactone and its corresponding hydroxy acid form.[2] Chromatographic separation of these two forms is therefore essential for accurate quantification, a task for which LC is well-suited.

Potential Internal Standards for Comparison

The performance of this compound should be benchmarked against other suitable internal standards. The ideal alternative would be another stable isotope-labeled lactone of a different chain length. However, given the potential limited commercial availability of such compounds, other options include:

  • Deuterated fatty acids: A deuterated version of a fatty acid with a similar carbon chain length and polarity could be considered.

  • Odd-chain fatty acids: In the absence of a suitable stable isotope-labeled standard, an odd-chain fatty acid (e.g., heptadecanoic acid) could be used, though this is a less ideal "structural analog" approach.[11]

Comparative Performance Evaluation: Data and Protocols

A rigorous evaluation of an internal standard involves assessing its performance across several key parameters: extraction recovery, matrix effects, and stability. Below are the proposed experimental protocols and template tables for presenting the findings.

Table 1: Extraction Recovery and Matrix Effect of this compound vs. Alternative Internal Standard in Human Plasma
Internal StandardConcentration (ng/mL)Mean Peak Area (Neat Solution, n=3)Mean Peak Area (Post-extraction Spike, n=3)Mean Peak Area (Pre-extraction Spike, n=3)Extraction Recovery (%)Matrix Effect (%)
This compound 50DataDataDataDataData
Alternative IS (e.g., d4-Decanoic Acid) 50DataDataDataDataData
Table 2: Stability of this compound in Human Plasma
Stability ConditionConcentration (ng/mL)Mean Initial Peak Area (n=3)Mean Peak Area after Storage (n=3)% Change
Freeze-Thaw (3 cycles) 50DataDataData
Short-Term (24h at room temp) 50DataDataData
Long-Term (30 days at -80°C) 50DataDataData

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples to room temperature.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 500 ng/mL of this compound in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject onto the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.

Visualizing the Workflow and Decision Process

To further clarify the experimental and logical flow, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Performance Evaluation plasma Plasma Sample add_is Spike with Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms recovery Extraction Recovery lcms->recovery matrix_effect Matrix Effect lcms->matrix_effect stability Stability Assessment lcms->stability

Caption: Experimental workflow for the performance evaluation of an internal standard.

decision_tree start Need for Internal Standard (IS) for Analyte 'X' q1 Is a stable isotope-labeled (SIL) analog of 'X' available? start->q1 is_d2 Use this compound (if 'X' is the non-deuterated analog) q1->is_d2 Yes q2 Is a SIL analog of a close structural homolog available? q1->q2 No is_homolog Use SIL homolog (e.g., d4-lactone of different chain length) q2->is_homolog Yes is_structural Use a non-labeled structural analog (e.g., odd-chain fatty acid) q2->is_structural No

Caption: Decision tree for selecting an appropriate internal standard.

References

comparative analysis of 5-Octyldihydrofuran-2(3H)-one vs its deuterated analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative physicochemical properties, metabolic stability, and potential applications of 5-Octyldihydrofuran-2(3H)-one and its deuterated form.

This guide provides a detailed comparison of 5-Octyldihydrofuran-2(3H)-one, a saturated gamma-lactone also known as γ-dodecalactone, and its deuterated counterpart. The inclusion of deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the metabolic fate and pharmacokinetic profile of a molecule without changing its fundamental chemical structure and biological activity. This analysis is supported by experimental data and methodologies to assist researchers in evaluating the potential benefits of deuteration for this compound.

Physicochemical Properties

The introduction of deuterium atoms into the structure of 5-Octyldihydrofuran-2(3H)-one results in a slight increase in its molecular weight. While the fundamental physicochemical properties such as solubility and lipophilicity are not expected to change dramatically, the alteration in mass can be detected by mass spectrometry, a key analytical technique.

Property5-Octyldihydrofuran-2(3H)-oneDeuterated 5-Octyldihydrofuran-2(3H)-one
Molecular Formula C12H22O2C12H(22-n)DnO2
Molar Mass 198.30 g/mol > 198.30 g/mol
Common Name γ-DodecalactoneDeuterated γ-dodecalactone
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Odor Fruity, peach-likeFruity, peach-like

Table 1. Comparative Physicochemical Properties.

Metabolic Stability and the Deuterium Kinetic Isotope Effect

The primary motivation for deuterating drug candidates is to enhance their metabolic stability by leveraging the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond at a metabolic soft spot can be slowed down when a deuterium atom is substituted for a hydrogen atom at that position. This can lead to a reduced rate of metabolism, longer half-life, and increased systemic exposure of the compound.

For 5-Octyldihydrofuran-2(3H)-one, a potential site of metabolic oxidation is the aliphatic octyl chain. Hydroxylation at various positions on this chain, followed by further oxidation, is a common metabolic pathway for such molecules.

A common method to assess metabolic stability is to incubate the compound with liver microsomes, which contain a high concentration of cytochrome P450 enzymes responsible for a significant portion of drug metabolism.

  • Preparation of Incubation Mixture: A standard incubation mixture (e.g., 1 mL total volume) is prepared containing liver microsomes (e.g., from human, rat, or mouse), the test compound (5-Octyldihydrofuran-2(3H)-one or its deuterated analog) at a specific concentration (e.g., 1 µM), and a NADPH-generating system to initiate the enzymatic reaction.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The enzymatic reaction in the collected aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.

  • Sample Analysis: The samples are then centrifuged to precipitate proteins. The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The disappearance of the parent compound over time is plotted, and the in vitro half-life (t1/2) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Compound Test Compound Compound->Incubate NADPH NADPH System NADPH->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze LC-MS Analysis Quench->Analyze Calculate Calculate Half-life Analyze->Calculate

Figure 1. Workflow for in vitro metabolic stability assay.

Pharmacokinetic Profile

An improved metabolic stability due to deuteration is expected to translate into an altered pharmacokinetic profile in vivo. Specifically, a deuterated analog may exhibit:

  • Increased Half-Life (t1/2): The time it takes for the concentration of the drug in the body to reduce by half may be extended.

  • Increased Area Under the Curve (AUC): The total drug exposure over time may be higher.

  • Decreased Clearance (CL): The rate at which the drug is removed from the body may be lower.

  • Increased Maximum Concentration (Cmax): The peak plasma concentration of the drug may be higher.

These parameters are typically evaluated in preclinical animal models.

  • Animal Dosing: A cohort of laboratory animals (e.g., rats or mice) is administered either 5-Octyldihydrofuran-2(3H)-one or its deuterated analog at a specific dose and route of administration (e.g., oral or intravenous).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (t1/2, AUC, CL, Cmax) using specialized software.

G cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase Dosing Administer Compound to Animal Models BloodCollection Collect Blood Samples at Time Points Dosing->BloodCollection PlasmaSeparation Separate Plasma BloodCollection->PlasmaSeparation LCMS Quantify Compound by LC-MS/MS PlasmaSeparation->LCMS PK_Analysis Calculate Pharmacokinetic Parameters LCMS->PK_Analysis

Figure 2. Workflow for an in vivo pharmacokinetic study.

Signaling Pathways and Mechanism of Action

While 5-Octyldihydrofuran-2(3H)-one is primarily known as a flavoring agent, lactone structures are present in some biologically active molecules. If this compound were to have a therapeutic effect, its mechanism of action would likely involve interaction with a specific protein target, such as a receptor or an enzyme. Deuteration is not expected to alter the fundamental mechanism of action, as the shape and electronic properties of the molecule remain largely unchanged. However, by improving the pharmacokinetic profile, deuteration can enhance the therapeutic efficacy of the compound by maintaining its concentration at the target site for a longer duration.

G Compound Compound (Deuterated or Non-deuterated) Target Protein Target (Receptor/Enzyme) Compound->Target Binding Signaling Downstream Signaling Cascade Target->Signaling Activation/Inhibition Response Biological Response Signaling->Response

Figure 3. Generalized signaling pathway for a bioactive compound.

Conclusion

The strategic deuteration of 5-Octyldihydrofuran-2(3H)-one presents a viable strategy to enhance its metabolic stability and improve its pharmacokinetic properties. This can be particularly advantageous if the compound is being developed for therapeutic applications, as it may lead to a more favorable dosing regimen and improved efficacy. The experimental protocols outlined in this guide provide a framework for the direct comparison of the deuterated and non-deuterated forms of this molecule, enabling researchers to make data-driven decisions in their drug discovery and development programs. The lack of change in the fundamental biological activity, coupled with the potential for an improved pharmacokinetic profile, makes deuteration an attractive approach for optimizing the therapeutic potential of 5-Octyldihydrofuran-2(3H)-one.

Safety Operating Guide

Proper Disposal of 5-Octyldihydrofuran-2(3H)-one-d2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Before disposal, it is essential to be aware of the potential hazards associated with 5-Octyldihydrofuran-2(3H)-one-d2 and its analogues. This compound is classified as a flammable liquid and may be harmful if swallowed.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Some related compounds are suspected of causing cancer and may form explosive peroxides.

Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal:

  • Eye Protection: Wear chemical safety goggles and a face shield.[2]

  • Hand Protection: Use chemically resistant gloves.[3]

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[1][2]

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use an approved respirator.[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

    • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Collection of Waste:

    • Liquid Waste: Carefully transfer any unused or waste this compound into the designated waste container. Avoid spills.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent paper, should also be placed in the designated hazardous waste container.

    • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous waste. The rinsed container should then be disposed of in accordance with institutional guidelines.

  • Storage of Waste:

    • Store the sealed waste container in a well-ventilated, designated hazardous waste storage area.

    • The storage area should be away from heat, sparks, open flames, and other ignition sources.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste, including the chemical name and any known hazards.

    • Disposal must be conducted by a licensed waste disposal company in accordance with all local, state, and federal regulations.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Control Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbent material and the spilled substance and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process for This compound ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid this compound waste_type->liquid_waste Liquid solid_waste Contaminated Materials (e.g., gloves, pipette tips) waste_type->solid_waste Solid empty_container Empty Chemical Container waste_type->empty_container Container collect_liquid Transfer to Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Place in Labeled Hazardous Waste Container solid_waste->collect_solid rinse_container Triple-Rinse with Solvent empty_container->rinse_container store_waste Store Sealed Container in Designated Waste Area collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate collect_rinsate->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

No specific quantitative data for disposal (e.g., concentration limits for drain disposal) is available as drain disposal is prohibited. The primary quantitative consideration is to minimize the volume of waste generated.

ParameterValue/Guideline
Waste Classification Hazardous Chemical Waste, Flammable Liquid
Storage Temperature Store in a cool, well-ventilated area.
Incompatible Materials Strong oxidizing agents

References

Essential Safety and Logistical Guidance for Handling 5-Octyldihydrofuran-2(3H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 5-Octyldihydrofuran-2(3H)-one-d2. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:

  • Eye and Face Protection: Wear chemical safety goggles that create a tight seal. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]

  • Skin Protection:

    • Gloves: Wear protective gloves. It is important to inspect gloves for any signs of degradation or puncture before use.[2]

    • Clothing: Long-sleeved clothing is required to minimize skin contact.[2] For more extensive handling, wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working in a well-ventilated area is not possible or if vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]

Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

2.1. Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ground and bond containers and receiving equipment to prevent static discharge.

2.2. Safe Handling Practices:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe mists or vapors.

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking is permitted in the handling area.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

2.3. Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Protect from light.[1][2]

  • For product quality maintenance, keep refrigerated.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Dispose of the substance and its container in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains.

  • Contaminated packaging should be disposed of in the same manner as the product itself. Before disposing of a used container, ensure it is completely empty.

  • It is recommended to entrust the disposal to a licensed waste disposal company.

Hazard Summary and Protective Measures

Hazard StatementPrecautionary Measures
H225: Highly flammable liquid and vapour.Keep away from ignition sources. Use explosion-proof equipment. Ground and bond containers.
H302: Harmful if swallowed.[2]Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.
H319: Causes serious eye irritation.[2]Wear eye and face protection.[2]
H335: May cause respiratory irritation.[2]Avoid breathing vapors or mists. Use only in a well-ventilated area or with respiratory protection.
H351: Suspected of causing cancer.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

prep Preparation - Review SDS - Don PPE - Prepare Workspace handling Handling - Work in Fume Hood - Ground Equipment - Use Non-Sparking Tools prep->handling storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Protect from Light handling->storage If not all used spill Spill Response - Evacuate Area - Use Absorbent Material - Ventilate Area handling->spill In case of spill disposal Disposal - Follow Regulations - Use Licensed Contractor - Dispose of Container Properly handling->disposal After use storage->handling For subsequent use

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.